1-(2-Chlorophenyl)-3-phenylthiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153655. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2-chlorophenyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXBIVMCTDXUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351356 | |
| Record name | 1-(2-chlorophenyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932-36-1 | |
| Record name | 1932-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chlorophenyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROPHENYL)-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biological Activity of 1-(2-Chlorophenyl)-3-phenylthiourea and its Analogs: A Technical Overview
Disclaimer: Direct biological activity data for 1-(2-Chlorophenyl)-3-phenylthiourea is limited in the public domain. This document provides a comprehensive overview of the biological activities of structurally related phenylthiourea derivatives, particularly those with halogen substitutions. The findings presented for these analogs may not be directly extrapolated to this compound but offer valuable insights into the potential therapeutic applications of this class of compounds.
Introduction
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The presence of the thiourea functional group (R1R2N)(R3R4N)C=S allows for diverse substitutions, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects. Halogenation of the phenyl rings, in particular, has been shown to significantly influence the biological potency of these compounds. This technical guide summarizes the key biological activities of phenylthiourea derivatives, with a focus on anticancer and antimicrobial applications, supported by quantitative data and detailed experimental methodologies.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic potential of phenylthiourea derivatives against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various halogenated and substituted phenylthiourea derivatives against different human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | [1] |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 7.6 ± 1.75 | [1] |
| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 9.4 ± 1.85 | [1] |
| 3,4-dichloro-phenyl substituted thiourea | PC3 (prostate cancer) | >10 | [1] |
| 4-CF3-phenyl substituted thiourea | PC3 (prostate cancer) | 6.9 ± 1.64 | [1] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (breast cancer) | Not specified, but noted as having better cytotoxicity than hydroxyurea | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast cancer) | Not specified, but exhibits cytotoxic activity | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (cervical cancer) | Not specified, but exhibits cytotoxic activity | [2] |
Mechanism of Action: Induction of Apoptosis
Halogenated phenylthiourea derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Phenylthiourea derivative stock solution (in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the phenylthiourea derivative and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity
Phenylthiourea derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of halogen atoms can enhance this antimicrobial activity.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiourea derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiourea derivative with 3-chloro-4-fluorophenyl moiety | Staphylococcus aureus | 2-32 | [3] |
| Thiourea derivative with 3-chloro-4-fluorophenyl moiety | Gram-positive cocci (hospital strains) | 2-32 | [3] |
| Thiourea derivative with fluorine and chlorine substitutions | Gram-positive cocci | Noted as having strong potency | [3] |
| Thiourea derivatives tagged with thiadiazole | S. aureus | 0.95 - 3.25 | [4] |
| Thiourea derivatives tagged with thiadiazole | B. subtilis | 0.95 - 3.25 | [4] |
| Thiourea derivatives tagged with thiadiazole | E. coli | 0.95 - 3.25 | [4] |
| Thiourea derivatives tagged with thiadiazole | P. aeruginosa | 0.95 - 3.25 | [4] |
| Thiourea derivatives tagged with thiadiazole | A. flavus | 0.95 - 3.25 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Phenylthiourea derivative stock solution
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of the phenylthiourea derivative in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbe only) and negative (broth only) controls.
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Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
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Determine the MIC by visual inspection as the lowest concentration with no visible turbidity.
Enzyme Inhibition
Certain phenylthiourea derivatives are known to inhibit specific enzymes. For example, phenylthiourea itself is a well-known inhibitor of tyrosinase, a key enzyme in melanin synthesis. Other derivatives have been investigated as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a proinflammatory cytokine.
Conclusion
While specific biological activity data for this compound remains to be fully elucidated, the broader class of halogenated phenylthiourea derivatives demonstrates significant potential as anticancer and antimicrobial agents. The quantitative data and experimental protocols provided in this guide, based on structurally similar compounds, offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this chemical scaffold. Further investigation into the specific activities and mechanisms of action of this compound is warranted to fully understand its pharmacological profile.
References
- 1. US9387186B2 - Thiourea derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Chlorophenyl)-3-phenylthiourea: A Technical Overview of a Potential Bioactive Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(2-chlorophenyl)-3-phenylthiourea is a member of the diverse class of thiourea derivatives, compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. While specific research on this particular molecule is limited, the broader family of phenylthiourea analogs has demonstrated promising potential as antimicrobial and anticancer agents. This technical guide consolidates the available information on closely related compounds to provide a foundational understanding of the synthesis, potential biological activities, and mechanisms of action that could be attributed to this compound.
Synthesis and Chemical Properties
The synthesis of 1,3-disubstituted thioureas is typically achieved through a straightforward single-step reaction. The general approach involves the reaction of an isothiocyanate with a primary amine. In the case of this compound, this would involve the reaction of 2-chlorophenyl isothiocyanate with aniline, or phenyl isothiocyanate with 2-chloroaniline.
A common synthetic protocol is as follows:
Experimental Protocol: General Synthesis of 1,3-Disubstituted Thioureas
-
Reactant Preparation: Dissolve the desired isothiocyanate (e.g., phenyl isothiocyanate) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Amine Addition: To this solution, add an equimolar amount of the corresponding amine (e.g., 2-chloroaniline) dissolved in the same solvent.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the solvent is often removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final 1,3-disubstituted thiourea product.
Potential Biological Activities and Quantitative Data
Cytotoxic Activity
Numerous 1,3-disubstituted thiourea derivatives have been evaluated for their anticancer properties against various human cancer cell lines. The data from these studies, summarized in the table below, suggest that the substitution pattern on the phenyl rings plays a crucial role in the cytotoxic potency.
| Compound | Cell Line | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0[1] |
| SW620 (colon cancer) | 1.5[1] | |
| PC3 (prostate cancer) | 6.9[1] | |
| K-562 (leukemia) | 6.3[1] | |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon cancer) | 7.6[1] |
| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon cancer) | 9.4[1] |
This table presents data for analogs of this compound to indicate potential activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period, typically 48-72 hours.
-
MTT Addition: Following treatment, the media is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Antimicrobial Activity
Thiourea derivatives and their metal complexes have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi. Some copper (II) complexes of halogenated phenylthiourea derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL.[2] These compounds are believed to exert their effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2]
Potential Mechanisms of Action
Based on studies of related compounds, this compound may exert its biological effects through various mechanisms.
Inhibition of Key Signaling Pathways in Cancer
Several signaling pathways are implicated in the anticancer activity of thiourea derivatives. For instance, a derivative of quinazoline containing a 2-bromo-5-(trifluoromethoxy)phenylthiourea moiety was found to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[1]
Caption: Hypothesized Wnt/β-catenin pathway inhibition.
Induction of Autophagy
Some phenylthiourea compounds have been shown to induce autophagy, a cellular process of self-degradation that can have dual roles in cancer, either promoting survival or cell death. 1-phenyl-2-thiourea (PTU) has been observed to increase autophagic flux in zebrafish embryos.[3]
Caption: Experimental workflow for autophagy assessment.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the fields of oncology and microbiology. While direct experimental data for this specific molecule is scarce, the extensive research on its analogs provides a strong rationale for its investigation as a bioactive agent. Future studies should focus on the synthesis and rigorous biological evaluation of this compound to determine its specific cytotoxic and antimicrobial activities and to elucidate its precise mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide offer a solid framework for such research endeavors.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives | MDPI [mdpi.com]
- 3. 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
The Landscape of Phenylthiourea Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the thiourea core allows for diverse structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This technical guide focuses on the discovery and development of 1-(2-chlorophenyl)-3-phenylthiourea derivatives, a class of compounds with potential therapeutic applications. While specific research on derivatives of this particular scaffold is limited, this paper will draw upon the broader knowledge of phenylthiourea derivatives to provide a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action.
Synthesis of Phenylthiourea Derivatives
The synthesis of 1,3-disubstituted thiourea derivatives is typically a straightforward process, most commonly involving the reaction of an isothiocyanate with a primary amine. The general synthetic scheme allows for the introduction of a wide variety of substituents on both phenyl rings, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.
A general workflow for the synthesis of this compound derivatives is outlined below.
Biological Activities and Structure-Activity Relationships
Phenylthiourea derivatives have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents. The biological effects are often dictated by the nature and position of the substituents on the phenyl rings.
Anticancer Activity
Numerous studies have highlighted the potential of phenylthiourea derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl rings is often associated with enhanced cytotoxic activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)phenylthiourea Analogues | SW480 (Colon) | ≤ 10 | [1] |
| 3-(Trifluoromethyl)phenylthiourea Analogues | SW620 (Colon) | ≤ 10 | [1] |
| 3-(Trifluoromethyl)phenylthiourea Analogues | PC3 (Prostate) | ≤ 10 | [1] |
| 3,4-Dichlorophenyl-containing Thioureas | SW620 (Colon) | 1.5 - 8.9 | [1] |
| 4-CF3-phenyl-containing Thioureas | SW620 (Colon) | 1.5 - 8.9 | [1] |
The proposed mechanisms of action for the anticancer effects of thiourea derivatives are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the epidermal growth factor receptor (EGFR) signaling cascade, which is often dysregulated in cancer.
Antimicrobial Activity
Phenylthiourea derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Copper(II) complexes of halogenophenylthioureas | Methicillin-resistant Staphylococci | 2 | |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | Staphylococcus aureus | 50-100 | |
| N-(diphenylcarbamothioyl)cyclohexanecarboxamide | Candida albicans | 25-50 |
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
To a solution of the appropriately substituted aniline (1.0 mmol) in a suitable solvent such as acetone or ethanol, an equimolar amount of 2-chlorophenyl isothiocyanate (1.0 mmol) is added. The reaction mixture is then stirred at room temperature or heated under reflux for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound derivative. The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized thiourea derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
While the direct exploration of this compound derivatives remains a nascent field, the broader class of phenylthiourea compounds continues to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility and the wide range of achievable structural diversity make them attractive candidates for further investigation. Future research should focus on the systematic exploration of the chemical space around the this compound scaffold to identify derivatives with enhanced potency and selectivity against various disease targets. A deeper understanding of their mechanisms of action will be crucial for their rational design and development as next-generation therapeutics.
References
Unveiling the Enigmatic Role of 1-(2-chlorophenyl)-3-phenylthiourea in Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of 1-(2-chlorophenyl)-3-phenylthiourea as an enzyme inhibitor. While part of a broader class of biologically active thiourea derivatives, specific quantitative data on its inhibitory potency remains elusive in publicly accessible research. This document synthesizes the available qualitative information and provides detailed experimental protocols for its synthesis and evaluation against key enzymes, offering a foundational resource for further investigation.
Enzyme Inhibition Profile: A Qualitative Assessment
Research into a series of unsymmetrical thiourea derivatives has identified their potential as anticholinesterase agents. Within this work, this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmission.
While the study highlighted other analogues as more potent inhibitors, it was noted that the IC50 value for this compound against both AChE and BChE was greater than 100 µg/mL. Specific quantitative data was not provided for this particular compound in the primary literature. For comparative purposes, the data for the most active compounds in the series are presented below.
Table 1: Anticholinesterase Activity of Selected Thiourea Derivatives
| Compound | Target Enzyme | IC50 (µg/mL) |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 |
| Butyrylcholinesterase (BChE) | 60 | |
| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 |
| Butyrylcholinesterase (BChE) | 63 | |
| This compound | Acetylcholinesterase (AChE) | > 100 |
| Butyrylcholinesterase (BChE) | > 100 | |
| Galantamine (Standard) | Acetylcholinesterase (AChE) | 15 |
| Butyrylcholinesterase (BChE) | 15 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide established protocols for the synthesis of this compound and the enzymatic assays for determining its anticholinesterase activity.
Synthesis of this compound
The synthesis of unsymmetrical thioureas such as this compound is typically achieved through the reaction of an appropriate isothiocyanate with a primary amine.
Materials and Reagents:
-
2-Chloroaniline
-
Phenyl isothiocyanate
-
Ethanol (or another suitable solvent like acetone)
-
Hydrochloric acid (HCl)
-
Ammonium thiocyanate (for an alternative synthesis route)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Preparation of 2-chlorophenyl isothiocyanate (if not commercially available): This intermediate can be synthesized from 2-chloroaniline. A common method involves reacting the aniline with thiophosgene or by treating the corresponding dithiocarbamate salt with a coupling agent.
-
Reaction: In a round-bottom flask, dissolve an equimolar amount of 2-chloroaniline in ethanol. To this solution, add an equimolar amount of phenyl isothiocyanate dropwise while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Anticholinesterase Activity Assay (Ellman's Method)
The inhibitory activity of this compound against AChE (from Electric eel) and BChE (from equine serum) can be determined spectrophotometrically using the method developed by Ellman.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
This compound (test compound)
-
Galanthamine (standard inhibitor)
-
0.1 M Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATChI), 0.5 mM
-
Butyrylthiocholine iodide (BTChI), 0.5 mM
-
5,5'-dithiobis-2-nitrobenzoic acid (DTNB), 0.2273 mM
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO) and make serial dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve a range of test concentrations.
-
Prepare solutions of AChE (0.03 U/mL) and BChE (0.01 U/mL) in phosphate buffer.
-
Prepare fresh solutions of the substrates (ATChI and BTChI) and the DTNB reagent in distilled water.
-
-
Assay in 96-Well Plate:
-
To each well, add 205 µL of the appropriate concentration of the test compound solution (or standard/blank).
-
Add 5 µL of the DTNB reagent to each well.
-
Add 5 µL of the respective enzyme solution (AChE or BChE) to the test and control wells.
-
-
Incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 5 µL of the corresponding substrate solution (ATChI for AChE or BTChI for BChE) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 4 minutes at 30°C.
-
Calculation:
-
Calculate the rate of reaction (V = ΔAbs/Δt).
-
The percentage of enzyme inhibition can be calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the synthesis and enzyme inhibition assay workflows.
Conclusion and Future Directions
This compound has been identified as a weak inhibitor of both acetylcholinesterase and butyrylcholinesterase. The lack of specific IC50 values in the current literature, however, underscores a significant gap in our understanding of its full potential and structure-activity relationship.
Future research should focus on:
-
Quantitative Inhibitory Studies: Performing detailed kinetic studies to determine the precise IC50 and Ki values of this compound against AChE and BChE.
-
Mechanism of Inhibition: Investigating whether the inhibition is competitive, non-competitive, or uncompetitive to understand its interaction with the enzyme's active site.
-
Broader Enzyme Profiling: Screening this compound against a wider panel of enzymes, such as tyrosinases and ureases, where other thiourea derivatives have shown significant activity.
-
In Silico Modeling: Employing molecular docking studies to predict the binding mode of this compound with its target enzymes, which can guide the design of more potent analogues.
The protocols and information provided in this guide serve as a robust starting point for researchers to build upon, with the ultimate goal of fully elucidating the therapeutic potential of this and related thiourea compounds.
A Technical Guide to the Cytotoxic Potential of 1,3-Disubstituted Thiourea Derivatives: A Surrogate Analysis for 1-(2-chlorophenyl)-3-phenylthiourea
Introduction
Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties.[1] Their structural versatility allows for modifications that can enhance their cytotoxic effects against various cancer cell lines.[1][2] This technical guide summarizes the cytotoxic activity, experimental protocols, and proposed mechanisms of action of several 1,3-disubstituted thiourea derivatives, serving as a valuable resource for researchers and drug development professionals interested in the potential of 1-(2-chlorophenyl)-3-phenylthiourea and related analogs.
Data Presentation: Cytotoxic Activity of Thiourea Derivatives
The cytotoxic activity of various 1,3-disubstituted thiourea derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 ± 0.72 | Cisplatin | - |
| 1-(2,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 5.8 ± 0.76 | Cisplatin | - |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 7.6 ± 1.75 | Cisplatin | - |
| 1-(4-(trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | - | Cisplatin | - |
| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 9.4 ± 1.85 | Cisplatin | - |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 | - | Cisplatin | - |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | Hydroxyurea | - |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 mM | Hydroxyurea | - |
Data sourced from studies on various substituted thiourea derivatives.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxic activity of thiourea derivatives.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as SW480 (primary colon cancer), SW620 (metastatic colon cancer), PC3 (prostate cancer), and K-562 (leukemia) are commonly used.[3][4] Normal cell lines like HaCaT (human keratinocytes) are often included to assess selectivity.[4]
-
Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
2. Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
3. Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathways
The cytotoxic effects of many 1,3-disubstituted thiourea derivatives are attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cancer progression.
Caption: Proposed mechanism of action for cytotoxic thiourea derivatives.
Experimental Workflow
The general workflow for evaluating the cytotoxic activity of a novel compound is a multi-step process.
Caption: General workflow for in vitro cytotoxicity testing.
Mechanisms of Cytotoxic Activity
Studies on various 1,3-disubstituted thiourea derivatives suggest that their anticancer effects are mediated through multiple mechanisms:
-
Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][5] This is often associated with the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.[2][6]
-
Cell Cycle Arrest: Some analogs have been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
-
Inhibition of Pro-inflammatory Cytokines: Certain derivatives have been found to inhibit the secretion of interleukin-6 (IL-6), a cytokine that is often associated with tumor progression and inflammation.[2][4]
-
Modulation of NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation. Some thiourea compounds have been shown to inhibit NF-κB activation, which can lead to a decrease in the secretion of vascular endothelial growth factor (VEGF) and subsequent anti-angiogenic effects.[2][6]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and trigger apoptotic pathways in cancer cells.
Conclusion
While specific data for this compound is lacking, the extensive research on structurally related 1,3-disubstituted thiourea derivatives provides a strong foundation for predicting its potential as a cytotoxic agent. The available evidence suggests that this class of compounds exerts its anticancer effects through the induction of apoptosis, modulation of key signaling pathways such as NF-κB, and inhibition of pro-inflammatory cytokines. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for such future studies.
References
- 1. mdpi.com [mdpi.com]
- 2. bip.wum.edu.pl [bip.wum.edu.pl]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 1-(2-Chlorophenyl)-3-Phenylthiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, thiourea derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of biological activities. This technical guide focuses on the antimicrobial properties of 1-(2-chlorophenyl)-3-phenylthiourea and its derivatives, providing a comprehensive overview of their in vitro efficacy, experimental evaluation, and potential mechanisms of action. While specific antimicrobial data for this compound is limited in publicly available literature, this guide compiles and presents data from structurally related analogs to provide a valuable resource for researchers in the field.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for various thiourea derivatives against a panel of clinically relevant bacteria and fungi. It is important to note that the data presented here is for structurally related compounds to this compound and should be used as a reference for further investigation.
Table 1: Antibacterial Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| N-(p-chlorophenyl)-N'-benzoyl thiourea | - | - | - | - | [1][2] |
| 1-(4-chlorophenyl)thiourea derivative | 32 | - | >1024 | >1024 | [3] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 32 | - | 1024 | 1024 | [3] |
| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | 2-32 | - | - | - | [4] |
| 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea | 2-32 | - | - | - | [4] |
| 1-(3-Aminophenyl)-3-ethylthiourea | Potent | - | Potent | Potent | [5] |
Note: "-" indicates that data was not available in the cited literature.
Table 2: Antifungal Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| N-(p-chlorophenyl)-N'-benzoyl thiourea | - | - | [1][2] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 256 | - | [3] |
| Phenylenedithiourea derivatives | Strong activity | - | [6] |
| Thiourea derivatives of 2-thiophenecarboxylic acid | Varied | - | [7] |
Note: "-" indicates that data was not available in the cited literature.
Experimental Protocols
The evaluation of the antimicrobial properties of this compound derivatives involves standardized in vitro susceptibility testing methods. The two most common protocols are the broth microdilution and the agar well/disk diffusion methods.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Detailed Steps:
-
Preparation of Compounds: A stock solution of the thiourea derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agar Well/Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Detailed Steps:
-
Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism to create a lawn.
-
Application of Compound:
-
Well Diffusion: Wells are punched into the agar, and a specific volume of the thiourea derivative solution is added to each well.
-
Disk Diffusion: Sterile paper disks impregnated with a known concentration of the compound are placed on the agar surface.
-
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement and Interpretation: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, creating a clear zone of inhibition around the well or disk. The diameter of this zone is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Potential Mechanism of Action
While the precise molecular targets of this compound derivatives are still under investigation, research on the broader class of thiourea compounds suggests several potential mechanisms of action. A prominent hypothesis involves the inhibition of key bacterial enzymes essential for DNA replication and cell division.
Inhibition of Type II Topoisomerases:
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.
By inhibiting these enzymes, this compound derivatives can disrupt critical cellular processes, ultimately leading to bacterial cell death. The presence of the electron-withdrawing chloro group on the phenyl ring is believed to play a significant role in the binding affinity of these compounds to their target enzymes.
Conclusion and Future Directions
The available data on structurally related compounds suggest that this compound derivatives represent a promising scaffold for the development of novel antimicrobial agents. Their potential to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV makes them attractive candidates for combating drug-resistant pathogens.
Future research should focus on:
-
Synthesis and Screening: A systematic synthesis and in vitro screening of a library of this compound derivatives against a broad panel of multidrug-resistant bacteria and fungi is warranted to identify lead compounds with potent activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the efficacy and selectivity of these compounds.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study will help in understanding the relationship between the chemical structure and antimicrobial activity, guiding the design of more potent analogs.
-
In Vivo Efficacy and Toxicity: Promising lead compounds should be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a foundational understanding of the antimicrobial potential of this compound derivatives. Further dedicated research is essential to fully unlock their therapeutic promise in the ongoing battle against infectious diseases.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seejph.com [seejph.com]
- 6. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Potential Anticancer Profile of 1-(2-chlorophenyl)-3-phenylthiourea: A Technical Whitepaper
Disclaimer: This document synthesizes the potential anticancer activities of 1-(2-chlorophenyl)-3-phenylthiourea based on extensive research into structurally analogous thiourea derivatives. Direct experimental data on this specific compound is limited in publicly available scientific literature. Therefore, the information presented herein is intended to provide a scientifically grounded projection of its likely mechanisms of action, experimental validation protocols, and potential therapeutic relevance for researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer properties. The core structure of N,N'-disubstituted thioureas provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of their pharmacological profiles. The presence of a halogenated phenyl ring, as in this compound, is a common feature in many biologically active molecules and is often associated with enhanced efficacy. This whitepaper explores the hypothetical anticancer potential of this compound, drawing parallels from comprehensive studies on related halogenated phenylthiourea compounds. The primary mechanisms of action are anticipated to involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Postulated Mechanisms of Anticancer Activity
Based on studies of analogous compounds, this compound is likely to exert its anticancer effects through a multi-faceted approach targeting fundamental cellular processes in cancer cells.
Induction of Apoptosis
A primary mechanism by which many thiourea derivatives exhibit anticancer activity is through the induction of programmed cell death, or apoptosis. Research on structurally similar compounds suggests the activation of the intrinsic apoptotic pathway.[1] This pathway is initiated by cellular stress and culminates in the activation of caspase cascades, leading to the systematic dismantling of the cell.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, thiourea derivatives have been shown to halt the proliferation of cancer cells by arresting the cell cycle at various phases.[1] By preventing cells from progressing through the cell cycle, these compounds inhibit cell division and tumor growth. A common point of arrest is the G1 phase, which prevents the cell from entering the S phase, where DNA replication occurs.
Caption: Postulated mechanism of G1 phase cell cycle arrest.
Quantitative Data from Analogous Compounds
While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activities of structurally related halogenated phenylthiourea derivatives against various cancer cell lines, providing a benchmark for its potential efficacy.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Dihalogenophenyl derivatives | SW620 (metastatic colon cancer) | 1.5 - 9.4 | [2] |
| PC3 (metastatic prostate cancer) | 6.9 - 13.7 | [2] | |
| 4-(Trifluoromethyl)phenylthiourea | SW480 (primary colon cancer) | ~9.0 | [2] |
| K-562 (chronic myelogenous leukemia) | ~6.3 | [2] | |
| Optically active thiourea derivatives | MCF-7 (breast cancer) | 15 - 30 | |
| HeLa (cervical cancer) | 33 - 48 |
Detailed Experimental Protocols
The following are standard, detailed methodologies for key experiments that would be essential for evaluating the anticancer potential of this compound.
Synthesis of this compound
A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with an amine.
-
Materials: 2-chlorophenyl isothiocyanate, Aniline, Dry acetone or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-chlorophenyl isothiocyanate (1 equivalent) in dry acetone.
-
To this solution, add a solution of aniline (1 equivalent) in dry acetone dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Cancer cell lines, 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit, Flow cytometer.
-
Procedure:
-
Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.[3]
-
Materials: Cancer cell lines, 6-well plates, this compound, Ethanol (70%, ice-cold), Propidium Iodide (PI) staining solution with RNase A.
-
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[4]
-
Conclusion
While direct experimental evidence for the anticancer activity of this compound is not yet prevalent in the scientific literature, the extensive research on its structural analogs provides a strong foundation for future investigation. It is hypothesized to be a promising anticancer agent that likely acts by inducing apoptosis via the intrinsic pathway and causing cell cycle arrest. The experimental protocols detailed in this whitepaper provide a clear roadmap for the comprehensive evaluation of its efficacy and mechanism of action. Further studies are warranted to elucidate the specific molecular targets and to validate the therapeutic potential of this compound in preclinical models of cancer.
References
An In-depth Technical Guide to the Chemical Properties of 1-(2-Chlorophenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)-3-phenylthiourea is a disubstituted thiourea derivative with the chemical formula C₁₃H₁₁ClN₂S. Thiourea and its derivatives are a class of compounds with a broad spectrum of biological activities, making them of significant interest in the fields of medicinal chemistry and drug development. These compounds have been investigated for their potential as antimicrobial, anticancer, antiviral, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound, including its physical characteristics, synthesis, and biological activities, supported by experimental protocols and data analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClN₂S | --- |
| Molecular Weight | 262.76 g/mol | --- |
| CAS Number | 1932-36-1 | --- |
| Melting Point | 156 °C | [1] |
| Boiling Point (Predicted) | 371.4 ± 44.0 °C | [1] |
| Density (Predicted) | 1.385 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.05 ± 0.70 | [1] |
| XlogP (Predicted) | 3.3 | [2] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
A general and adaptable method for the synthesis of this compound involves the reaction of 2-chloroaniline with phenyl isothiocyanate. This reaction is a standard procedure for the preparation of N,N'-disubstituted thioureas.
Materials:
-
2-Chloroaniline
-
Phenyl isothiocyanate
-
Ethanol (or another suitable solvent like acetone)
-
Hydrochloric acid (optional, for salt formation and purification)
-
Ammonium thiocyanate (alternative for in-situ generation of isothiocyanate)
Procedure:
-
Dissolve 2-chloroaniline (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add phenyl isothiocyanate (1 equivalent) to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution upon cooling.
-
The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
An alternative method involves the reaction of 2-chloroaniline hydrochloride with ammonium thiocyanate in an aqueous solution, followed by heating to induce the formation of the thiourea derivative.[3]
Characterization
The structural confirmation of synthesized this compound is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the 2-chlorophenyl and phenyl rings, as well as signals for the N-H protons of the thiourea moiety. In a related compound, o-chlorophenylthiourea, signals for the -NH and -NH₂ protons were observed.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms in the aromatic rings and the thiocarbonyl carbon (C=S), which typically appears in the downfield region of the spectrum.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations, C-N stretching, C=S stretching (thiocarbonyl group), and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation. The predicted monoisotopic mass for C₁₃H₁₁ClN₂S is 262.03314 Da.[2]
Biological Activities and Mechanism of Action
While specific biological data for this compound is limited in the public domain, the broader class of phenylthiourea derivatives has been extensively studied and shown to possess a range of biological activities.
Antimicrobial Activity
Thiourea derivatives are known to exhibit significant antimicrobial properties against a variety of bacterial and fungal strains.[4][5][6] The mechanism of action is believed to involve the disruption of cellular processes and the inhibition of essential enzymes in microorganisms. The presence of a halogen substituent, such as the chlorine atom in this compound, is often associated with enhanced antimicrobial potency.
Cytotoxic and Anticancer Activity
Numerous studies have reported the cytotoxic effects of thiourea derivatives against various cancer cell lines.[2] The proposed mechanisms for their anticancer activity are diverse and can include:
-
Induction of apoptosis (programmed cell death)
-
Cell cycle arrest
-
Inhibition of key enzymes involved in cancer cell proliferation and survival.
For instance, some phenylthiourea derivatives have been shown to inhibit enzymes like EGFR and HER-2 in breast cancer cells.
Enzyme Inhibition
Phenylthiourea and its analogs are well-documented inhibitors of various enzymes. A notable example is the inhibition of phenoloxidase (tyrosinase), a key enzyme in melanin biosynthesis. The inhibition is often competitive, with the thiourea derivative binding to the active site of the enzyme. This inhibitory activity makes these compounds potential candidates for applications in areas such as the control of enzymatic browning in food and as depigmenting agents.
The table below summarizes the cytotoxic activity of some related thiourea derivatives against different cancer cell lines, providing a comparative context for the potential activity of this compound.
| Compound | Cell Line | IC₅₀ (µM) |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 (lung cancer) | 1.53 ± 0.46 |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | HCT-116 (colorectal cancer) | 1.11 ± 0.34 |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | PC-3 (prostate cancer) | 1.98 ± 1.27 |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | T47D (breast cancer) | 0.44 mM |
Visualizations
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.
Synthesis and Characterization Workflow
Hypothesized Signaling Pathway: Enzyme Inhibition
This diagram illustrates the general mechanism of competitive enzyme inhibition, a potential mode of action for this compound.
Competitive Enzyme Inhibition Pathway
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data for this specific molecule is not widely available, the known properties of the broader class of thiourea derivatives suggest a high probability of significant biological activity. Further research is warranted to fully elucidate its spectral characteristics, synthesize and test a wider range of analogs, and comprehensively evaluate its efficacy and mechanism of action in various biological systems. This in-depth guide serves as a foundational resource for researchers and scientists embarking on the study of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 1-(2-chlorophenyl)-3-phenyl-2-thiourea (C13H11ClN2S) [pubchemlite.lcsb.uni.lu]
- 3. 1-(2-Chlorophenyl)-3-phenyl-2-thiourea [oakwoodchemical.com]
- 4. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Crystal Structure of 1-(2-Chlorophenyl)-3-phenylthiourea
Disclaimer: As of late 2025, a detailed crystal structure for 1-(2-Chlorophenyl)-3-phenylthiourea has not been found in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, this guide provides a comprehensive overview of the anticipated structural characteristics and the established methodologies for the synthesis and crystallographic analysis of closely related phenylthiourea derivatives. The experimental data and protocols presented are based on published studies of analogous compounds and serve as a predictive framework for researchers in drug development and materials science.
Introduction
This compound belongs to the class of N,N'-disubstituted thiourea derivatives, a group of compounds extensively studied for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The determination of the crystal structure through single-crystal X-ray diffraction is therefore a critical step in understanding their structure-activity relationships and in the rational design of new therapeutic agents.
This whitepaper outlines the probable molecular geometry, potential intermolecular interactions, and the detailed experimental procedures for the synthesis and definitive structural elucidation of this compound.
Predicted Molecular Structure and Crystallographic Parameters
Based on the analysis of structurally similar compounds, such as 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea and various other chlorophenyl-thiourea derivatives, the crystal structure of this compound is expected to exhibit several key features. The central thiourea moiety (–NH–C(S)–NH–) is likely to be planar. The molecule's overall conformation will be determined by the relative orientations of the 2-chlorophenyl and phenyl rings with respect to this central plane.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₁₃H₁₁ClN₂S |
| Formula Weight | 262.76 g/mol |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Z (molecules per unit cell) | 2 or 4 |
| Hydrogen Bonding | Intermolecular N-H···S hydrogen bonds forming dimers or chains. |
| Molecular Conformation | The phenyl rings are expected to be twisted out of the plane of the thiourea group. |
Experimental Protocols
The following sections detail the standard experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of compounds in this class.
The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with a primary amine.
Materials:
-
2-Chloroaniline
-
Phenyl isothiocyanate
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Ammonium thiocyanate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
Preparation of 2-Chlorophenyl isothiocyanate (if not commercially available): A common method involves the reaction of 2-chloroaniline with thiophosgene in an inert solvent.
-
Alternative one-pot synthesis: A solution of 2-chloroaniline (0.1 mol) in a mixture of 9 ml of concentrated HCl and 25 ml of water is heated at 60-70°C for one hour.
-
The mixture is then cooled, and ammonium thiocyanate (0.1 mol) is added slowly.
-
The solution is refluxed for approximately 4 hours.
-
After reflux, 20 ml of water is added with continuous stirring to induce crystallization.
-
The resulting solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, is performed to obtain single crystals suitable for X-ray diffraction.
The definitive determination of the three-dimensional atomic arrangement is achieved through single-crystal X-ray diffraction.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker SMART APEXII)
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)
-
Low-temperature device (e.g., nitrogen stream)
Procedure:
-
Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data collection strategies are designed to ensure completeness and redundancy of the data.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Data Presentation
Should the crystal structure be determined, the quantitative data would be presented as follows:
Table 2: Example of Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
| Empirical formula | C₁₃H₁₁ClN₂S |
| Formula weight | 262.76 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXXX(X) Å, b = Y.YYYY(Y) Å, c = Z.ZZZZ(Z) Å, β = XX.XX(X)° |
| Volume | XXXX.X(X) ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |
| Theta range for data collection | X.XX to XX.XX° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | XXXXX |
| Independent reflections | YYYY [R(int) = 0.XXXX] |
| Completeness to theta | 99.X % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | YYYY / 0 / ZZZ |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |
| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |
| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |
**Table 3: Example of Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Angle (°) |
| S1-C1 | 1.6XX(X) | N1-C1-N2 | 11X.X(X) |
| N1-C1 | 1.3XX(X) | C1-N1-C(phenyl) | 12X.X(X) |
| N2-C1 | 1.3XX(X) | C1-N2-C(chloro) | 12X.X(X) |
| C(ph)-Cl | 1.7XX(X) |
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Crystal Structure Determination.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined and published, this guide provides a robust framework for its synthesis and crystallographic analysis based on established methodologies for related compounds. The determination of its solid-state structure will be invaluable for understanding its chemical properties and biological activity, thereby aiding in the development of new therapeutic agents and functional materials. Researchers are encouraged to pursue the crystallographic analysis of this compound to fill the current knowledge gap.
Technical Guide: Spectroscopic and Synthetic Insights into 1-(2-Chlorophenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics and synthetic methodology for the compound 1-(2-Chlorophenyl)-3-phenylthiourea. Due to the limited availability of public experimental NMR data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on established principles and spectral data from analogous thiourea derivatives. Detailed, generalized experimental protocols for the synthesis of phenylthiourea derivatives and for the preparation of samples for NMR analysis are also included. This document aims to serve as a valuable resource for researchers working with or planning to synthesize and characterize this and similar compounds.
Predicted NMR Spectroscopic Data
Predicted ¹H NMR Data
The predicted proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H protons of the thiourea moiety. The chemical shifts are influenced by the electronic effects of the chlorine substituent and the thiocarbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (Thiourea) | 9.0 - 10.0 | Broad Singlet | Chemical shift can be concentration and solvent dependent. |
| NH (Thiourea) | 8.0 - 9.0 | Broad Singlet | Chemical shift can be concentration and solvent dependent. |
| Aromatic CH (Phenyl) | 7.2 - 7.6 | Multiplet | Overlapping signals from the monosubstituted phenyl ring. |
| Aromatic CH (Chlorophenyl) | 7.0 - 7.5 | Multiplet | Complex splitting pattern due to chlorine substitution. |
Predicted data is based on typical chemical shift ranges for similar functional groups.[1][2][3][4]
Predicted ¹³C NMR Data
The predicted carbon-13 NMR spectrum will show a characteristic signal for the thiocarbonyl carbon at the downfield end of the spectrum. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the chlorine atom and the thiourea bridge.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=S (Thiourea) | 180 - 185 | Characteristic downfield shift for thiocarbonyl carbons. |
| Aromatic C (Quaternary) | 125 - 150 | Includes carbons attached to nitrogen and chlorine. |
| Aromatic CH | 115 - 140 | Signals for protonated aromatic carbons. |
Predicted data is based on typical chemical shift ranges for similar functional groups.[5][6][7]
Experimental Protocols
The following sections detail generalized but comprehensive protocols for the synthesis of this compound and the subsequent acquisition of its NMR spectra.
Synthesis of this compound
This synthesis is typically achieved through the reaction of an isothiocyanate with an amine. A general procedure is as follows:
Materials:
-
2-Chloroaniline
-
Phenyl isothiocyanate
-
A suitable solvent (e.g., ethanol, acetonitrile, or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroaniline (1.0 equivalent) in the chosen solvent.
-
To this solution, add phenyl isothiocyanate (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration and wash it with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.
-
Dry the purified product under vacuum.
This is a generalized procedure; specific reaction conditions may need to be optimized.[8][9]
NMR Spectrum Acquisition
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[10][11][12][13] The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.[10]
-
Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[10][11]
-
Capping and Labeling: Cap the NMR tube and label it clearly.[11][12]
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Visualization of Molecular Structure and NMR Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected NMR spectral features.
Caption: Correlation between the structural components of this compound and their corresponding NMR signals.
References
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 4. csustan.edu [csustan.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. ijcrt.org [ijcrt.org]
- 9. prepchem.com [prepchem.com]
- 10. mun.ca [mun.ca]
- 11. sites.bu.edu [sites.bu.edu]
- 12. sites.uclouvain.be [sites.uclouvain.be]
- 13. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
Mass Spectrometry of 1-(2-chlorophenyl)-3-phenylthiourea: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometry of 1-(2-chlorophenyl)-3-phenylthiourea, tailored for researchers, scientists, and drug development professionals. This document details experimental protocols, data presentation, and in-depth analysis of fragmentation pathways.
Introduction
This compound is a disubstituted thiourea derivative with potential applications in various fields of chemical and pharmaceutical research. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such compounds. This guide focuses on the electron ionization mass spectrometry (EI-MS) of the title compound, providing a detailed examination of its fragmentation behavior.
Experimental Protocols
A generalized experimental protocol for acquiring the mass spectrum of this compound using a standard quadrupole mass spectrometer with an electron ionization source is outlined below.
2.1. Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the range of 1 to 10 µg/mL.
2.2. Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Ion Source Temperature: 200-250 °C (sufficient to vaporize the sample without thermal degradation).
-
Inlet System: Direct insertion probe (DIP) or gas chromatography (GC) inlet. For direct infusion, the sample is introduced directly into the ion source.
-
Mass Range: m/z 40-400 (to encompass the molecular ion and all significant fragment ions).
-
Scan Rate: 1-2 scans per second.
-
Data Acquisition: The instrument is operated in full-scan mode to acquire a complete mass spectrum.
Experimental Workflow for EI-MS Analysis
Caption: A generalized workflow for the EI-MS analysis of this compound.
Mass Spectrum and Data Presentation
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data from the mass spectrum is summarized in the table below. The data is based on the spectrum available in the NIST (National Institute of Standards and Technology) database.
| m/z | Relative Intensity (%) | Proposed Ion Formula |
| 262 | 45 | [C₁₃H₁₁³⁵ClN₂S]⁺• (Molecular Ion) |
| 264 | 15 | [C₁₃H₁₁³⁷ClN₂S]⁺• (Molecular Ion Isotope) |
| 153 | 100 | [C₇H₈N₂S]⁺• |
| 135 | 40 | [C₇H₅NS]⁺• |
| 127 | 35 | [C₆H₄³⁵ClN]⁺• |
| 129 | 12 | [C₆H₄³⁷ClN]⁺• |
| 111 | 25 | [C₆H₄³⁵Cl]⁺ |
| 113 | 8 | [C₆H₄³⁷Cl]⁺ |
| 93 | 30 | [C₆H₅NH₂]⁺• |
| 77 | 20 | [C₆H₅]⁺ |
Fragmentation Pathway Analysis
The fragmentation of this compound upon electron ionization can be rationalized through several key cleavage and rearrangement reactions. The presence of two aromatic rings, a thiourea core, and a chlorine substituent leads to a complex and informative fragmentation pattern.
The molecular ion ([M]⁺•) is observed at m/z 262, with its corresponding isotope peak at m/z 264, consistent with the presence of one chlorine atom. The major fragmentation pathways are depicted in the diagram below.
Proposed Fragmentation Pathways of this compound
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
4.1. Pathway A: Formation of the Phenylthiourea Fragment
The base peak at m/z 153 corresponds to the [C₇H₈N₂S]⁺• ion. This fragment is likely formed by the cleavage of the C-N bond between the chlorophenyl ring and the thiourea nitrogen, with the charge retained on the larger, non-chlorinated fragment. Subsequent loss of ammonia (NH₃) from this ion can lead to the fragment at m/z 135, [C₇H₅NS]⁺•.
4.2. Pathway B: Formation of the Chlorophenyl Fragment
Cleavage of the C-N bond adjacent to the phenyl ring results in the formation of the 2-chloroaniline radical cation, [C₆H₄ClN]⁺•, at m/z 127/129. This ion can then lose a molecule of hydrogen cyanide (HCN) to produce the chlorophenyl cation, [C₆H₄Cl]⁺, at m/z 111/113.
4.3. Pathway C: Formation of Phenyl-derived Fragments
The ion at m/z 93 corresponds to the aniline radical cation, [C₆H₅NH₂]⁺•. Its formation involves a rearrangement and cleavage of the thiourea backbone. This aniline ion can further fragment by losing an amino radical (•NH₂) to yield the phenyl cation, [C₆H₅]⁺, at m/z 77.
4.4. The "Ortho Effect"
In some cases, ortho substituents can influence fragmentation pathways through interactions with the adjacent functional group. While not definitively observed as a dominant pathway in the available spectrum, an "ortho effect" could potentially involve interaction between the chlorine atom and the thiourea side chain, possibly leading to the elimination of HCl or other specific neutral losses. However, the major fragments observed are well-explained by the direct cleavage and rearrangement pathways described above.
Conclusion
The electron ionization mass spectrum of this compound provides significant structural information. The molecular ion is clearly identifiable, and the fragmentation pattern is dominated by cleavages of the C-N bonds linking the aromatic rings to the thiourea core. The resulting fragment ions at m/z 153, 127, and 93 are characteristic of the phenylthiourea and chloroaniline moieties within the molecule. This detailed analysis serves as a valuable resource for the identification and characterization of this compound and its analogs in various research and development settings.
Technical Guide: 1-(2-Chlorophenyl)-3-phenylthiourea (CAS No. 1932-36-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)-3-phenylthiourea, a molecule of interest in medicinal chemistry. The document details its chemical and physical properties, provides a general synthesis protocol, and summarizes its biological activities, including potential anticancer and antimicrobial effects. Experimental methodologies for key biological assays are outlined to facilitate further research and development. Additionally, a proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway is presented through a detailed pathway diagram.
Chemical and Physical Properties
This compound is a disubstituted thiourea derivative with the chemical formula C₁₃H₁₁ClN₂S. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1932-36-1 | |
| Molecular Formula | C₁₃H₁₁ClN₂S | |
| Molecular Weight | 262.76 g/mol | |
| Appearance | Solid | |
| Melting Point | 152°C | [1] |
| Boiling Point (Predicted) | 375.7 ± 44.0 °C | [1] |
| Density (Predicted) | 1.385 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.14 ± 0.70 | [1] |
Synthesis
General Experimental Protocol: Synthesis of N,N'-Disubstituted Thioureas
This protocol is based on general methods for synthesizing phenylthiourea derivatives and may be adapted for this compound.[2][3]
Materials:
-
2-Chlorophenyl isothiocyanate
-
Aniline
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 2-chlorophenyl isothiocyanate and aniline in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Stir the reaction mixture at room temperature or under reflux for a period of 2 to 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The resulting solid product is then purified, commonly by recrystallization from a suitable solvent such as ethanol, to yield the pure this compound.[4]
Visual Representation of the Synthetic Workflow:
Biological Activities and Quantitative Data
Thiourea derivatives have been extensively studied for their wide range of biological activities. While specific quantitative data for this compound is limited in the available literature, data for structurally related compounds suggest potential anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of phenylthiourea derivatives against various cancer cell lines. The tables below summarize the IC₅₀ values for several related compounds.
Table 1: Cytotoxicity of Phenylthiourea Derivatives against Human Cancer Cell Lines [5]
| Compound | Cell Line | IC₅₀ (µM) |
| 3,4-Dichlorophenylthiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 |
| 4-(Trifluoromethyl)phenylthiourea | SW620 (metastatic colon cancer) | 5.8 ± 0.76 |
| 4-Chlorophenylthiourea | SW620 (metastatic colon cancer) | 7.6 ± 1.75 |
| 3-Chloro-4-fluorophenylthiourea | SW620 (metastatic colon cancer) | 9.4 ± 1.85 |
| 4-(Trifluoromethyl)phenylthiourea | PC3 (metastatic prostate cancer) | 6.9 ± 1.64 |
Table 2: Cytotoxicity of N,N'-Diarylthiourea Derivatives against Breast Cancer Cells [6]
| Compound | Cell Line | IC₅₀ (µM) |
| Diarylthiourea 4 | MCF-7 | 338.33 ± 1.52 |
| Diarylthiourea 1 | MCF-7 | 726.61 ± 1.29 |
| Diarylthiourea 2 | MCF-7 | 527.21 ± 1.28 |
| Diarylthiourea 3 | MCF-7 | 619.68 ± 4.33 |
Antimicrobial Activity
Thiourea derivatives have also demonstrated activity against various microbial strains. The minimum inhibitory concentration (MIC) is a key measure of this activity.[7] The following table presents MIC values for some thiourea derivatives against bacterial and fungal strains.
Table 3: Antimicrobial Activity of Thiourea Derivatives [8]
| Compound | Microorganism | MIC (µg/mL) |
| 1-Phenyl-3-(5-(4-chlorophenyl)-1H-imidazol-1-yl)thiourea | Staphylococcus aureus | 6.25 |
| 1-Phenyl-3-(5-(4-chlorophenyl)-1H-imidazol-1-yl)thiourea | Bacillus subtilis | 12.5 |
| 1-Phenyl-3-(5-(4-chlorophenyl)-1H-imidazol-1-yl)thiourea | Escherichia coli | 12.5 |
| 1-Phenyl-3-(5-(4-chlorophenyl)-1H-imidazol-1-yl)thiourea | Candida albicans | 25 |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW620)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[9]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
Prepare serial twofold dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density.
Proposed Mechanism of Action
While the precise mechanism of action for this compound is not definitively established, related urea and thiourea derivatives have been shown to inhibit key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10][11] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).
Visual Representation of the Proposed Signaling Pathway Inhibition:
Conclusion
This compound is a compound with potential for further investigation in the fields of oncology and microbiology. This guide provides foundational information to support such research, including its chemical properties, a general synthesis approach, and protocols for evaluating its biological activity. The presented data on related compounds highlight the promise of this chemical class. Future studies should focus on obtaining specific quantitative biological data for this compound and elucidating its precise mechanism of action to fully understand its therapeutic potential.
References
- 1. 1-(4-CHLOROPHENYL)-3-PHENYL-2-THIOUREA One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. youtube.com [youtube.com]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. In vitro microbiological evaluation of 1,1'-(5,5'-(1,4-phenylene)bis(3-aryl-1H-pyrazole-5,1-(4H,5H)-diyl))diethanones, novel bisacetylated pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the anti-cancer activity of phosphatidylinositol-3 kinase pathway inhibitor PITENIN-1: switching a thiourea with 1,2,3-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(2-chlorophenyl)-3-phenylthiourea: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)-3-phenylthiourea, a molecule of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, and explores its potential biological activities based on studies of structurally related compounds.
Core Molecular Data
Molecular Formula: C₁₃H₁₁ClN₂S
Molecular Weight: 262.76 g/mol [1]
CAS Numbers: 1932-36-1[1], 5344-82-1[2][3]
Synonyms: N-(2-Chlorophenyl)-N'-phenylthiourea, 1-(o-chlorophenyl)-2-thiourea
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClN₂S | [1][4] |
| Molecular Weight | 262.76 g/mol | [1] |
| CAS Number | 1932-36-1, 5344-82-1 | [1][2][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-chloroaniline with phenyl isothiocyanate. A general and adaptable protocol is the reaction of an aniline derivative with a thiocyanate salt to form the corresponding thiourea.
Experimental Protocol: Synthesis from 2-Chloroaniline and Ammonium Thiocyanate
This method is adapted from the synthesis of o-chlorophenylthiourea.
Materials:
-
2-chloroaniline
-
Concentrated Hydrochloric Acid
-
Ammonium thiocyanate
-
Absolute ethanol
-
Benzene
-
Decolorizing carbon
Procedure:
-
A suspension of 2-chloroaniline (0.30 mole) in warm water is prepared.
-
Concentrated hydrochloric acid (0.33 mole) is added with stirring to form the hydrochloride salt solution.
-
Ammonium thiocyanate (0.33 mole) is added to the solution.
-
The mixture is heated on a steam bath for one hour, followed by slow evaporation to dryness.
-
The crystalline residue is finely crushed, and water is added. The mixture is then evaporated slowly again. The resulting dry powder is heated on a steam bath for 4-5 hours.
-
The crude product, a mixture of this compound and ammonium chloride, is powdered and suspended in water.
-
The mixture is warmed to 70°C with stirring, then cooled to 35°C, and the solid is collected by filtration.
-
The crude product is dissolved in absolute ethanol, boiled with decolorizing carbon, and filtered.
-
The filtrate is diluted with hot benzene and petroleum ether and allowed to cool, yielding crystalline this compound.
Synthesis workflow for this compound.
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound is limited in publicly available literature, extensive research on structurally similar halogenated phenylthiourea derivatives provides strong indications of its potential therapeutic applications.
Cytotoxic and Anti-Cancer Activity
Halogenated phenylthiourea derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Observed Activities in Analogs:
-
High Potency: Derivatives such as 3,4-dichlorophenylthiourea have shown high potency, with IC₅₀ values as low as 1.5 µM against the SW620 metastatic colon cancer cell line.[5]
-
Broad Spectrum: Cytotoxicity has been observed in various cancer cell lines, including those of the colon (SW480, SW620), prostate (PC3), and leukemia (K-562).[5]
-
Apoptosis Induction: Many thiourea derivatives induce apoptosis in cancer cells.[6][7] This is often accompanied by the activation of caspases 3 and 7 and can lead to cell cycle arrest.[7]
Potential Signaling Pathways:
-
Wnt/β-catenin Pathway: Some thiourea derivatives have been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5]
-
PD-1/PD-L1 Pathway: The thiourea scaffold is being investigated for its potential to inhibit the PD-1/PD-L1 immune checkpoint pathway, which could restore T-cell activity against tumors.[8]
Potential mechanism of anti-cancer action.
Antimicrobial Activity
Thiourea derivatives are known for their broad-spectrum antimicrobial properties.
Observed Activities in Analogs:
-
Antibacterial: Halogenated phenylthioureas have shown significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[9][10]
-
Mechanism: Some copper complexes of chlorophenyl thiourea derivatives act as dual inhibitors of DNA gyrase and topoisomerase IV in Staphylococcus aureus.[10]
Enzyme Inhibition
Phenylthiourea and its derivatives are recognized as potent enzyme inhibitors.
Tyrosinase Inhibition:
-
Phenylthiourea is a well-established and potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[11][12] This suggests that this compound may also possess tyrosinase inhibitory activity, making it a candidate for research in hyperpigmentation disorders.
Key Experimental Protocols
The following are generalized protocols for assessing the biological activities of this compound.
Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[13][14][15][16]
Workflow for apoptosis detection by flow cytometry.
Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of tyrosinase activity.
-
Preparation: Prepare solutions of the test compound, a positive control (e.g., Kojic Acid), tyrosinase enzyme, and a substrate (e.g., L-DOPA).
-
Incubation: Combine the test material and controls with the tyrosinase enzyme solution and incubate.
-
Reaction Initiation: Add the tyrosinase substrate solution to initiate the reaction.
-
Measurement: Measure the optical density at regular intervals at a specific wavelength (e.g., 510 nm) to monitor the formation of the colored product.
-
Data Analysis: Calculate the rate of reaction and the percent inhibition compared to the uninhibited control.[17][18][19]
Conclusion
This compound is a readily synthesizable compound with a high potential for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The data from structurally related compounds strongly suggest that this molecule warrants further investigation as a lead compound in drug discovery programs. The experimental protocols provided herein offer a framework for the systematic evaluation of its therapeutic potential.
References
- 1. 1-(2-Chlorophenyl)-3-phenyl-2-thiourea [oakwoodchemical.com]
- 2. (2-Chlorophenyl)thiourea - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. PubChemLite - 1-(2-chlorophenyl)-3-phenyl-2-thiourea (C13H11ClN2S) [pubchemlite.lcsb.uni.lu]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Chlorophenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and relevant protocols for 1-(2-Chlorophenyl)-3-phenylthiourea, a compound of interest in medicinal chemistry and drug discovery.
Introduction
This compound is a disubstituted thiourea derivative. The thiourea scaffold is a prominent structural motif in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, antiviral, and antioxidant properties. The presence of a chlorophenyl group can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and target specificity. These notes offer detailed protocols for its synthesis and explore its potential therapeutic applications based on the known activities of structurally related compounds.
Physicochemical and Spectral Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClN₂S | --INVALID-LINK-- |
| Molecular Weight | 262.76 g/mol | --INVALID-LINK-- |
| CAS Number | 1932-36-1 | --INVALID-LINK-- |
| Melting Point | 156 °C | --INVALID-LINK-- |
| ¹H NMR Data | Not readily available in searched resources. | - |
| ¹³C NMR Data | Not readily available in searched resources. | - |
| IR Spectral Data | Not readily available in searched resources. | - |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general and widely established method for the synthesis of N,N'-disubstituted thioureas from an amine and an isothiocyanate.
Materials and Reagents:
-
2-Chloroaniline
-
Phenyl isothiocyanate
-
Ethanol (absolute)
-
Hydrochloric acid (optional, for purification)
-
Sodium bicarbonate (for neutralization)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroaniline (1.0 equivalent) in absolute ethanol (30-50 mL).
-
Addition of Reagent: To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR spectroscopy).
dot
Application Notes
Potential as an Antimicrobial Agent
Thiourea derivatives have demonstrated significant activity against a range of microbial pathogens. The mechanism of action for some thiourea-based antimicrobials involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. Given these precedents, this compound is a candidate for screening against various bacterial and fungal strains, particularly drug-resistant strains.
Potential as an Anticancer Agent
Numerous thiourea derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include the inhibition of protein tyrosine kinases, which are often overactive in cancer cells and play a critical role in cell proliferation and survival. Some derivatives have also been shown to interfere with key signaling pathways, such as the Wnt/β-catenin pathway, which is implicated in the development and progression of several cancers. The structural features of this compound make it a promising candidate for evaluation in various cancer cell lines.
dot
Safety and Handling
-
2-Chloroaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.
-
Phenyl isothiocyanate: A lachrymator and is toxic.
-
This compound: The toxicological properties have not been fully investigated. Assume it is harmful and handle with appropriate personal protective equipment (PPE).
All experimental work should be conducted in a well-ventilated fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This compound can be synthesized in a straightforward manner, making it an accessible compound for research purposes. Its structural similarity to other biologically active thiourea derivatives suggests its potential for further investigation as an antimicrobial or anticancer agent. The protocols and information provided herein are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug development.
Application Notes and Protocols: Synthesis of 1-(2-chlorophenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2-chlorophenyl)-3-phenylthiourea, a member of the thiourea class of compounds which are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis is achieved through the nucleophilic addition of aniline to 2-chlorophenyl isothiocyanate. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, including potential antimicrobial, antifungal, and anticancer properties. The synthesis of unsymmetrical thioureas is commonly achieved by the reaction of an amine with an isothiocyanate. This method is generally high-yielding and allows for the introduction of diverse substituents, making it a valuable tool in drug discovery and development. This document details the synthesis of this compound, a specific derivative with potential for further biological evaluation.
Reaction Scheme
The synthesis of this compound proceeds via the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbon atom of 2-chlorophenyl isothiocyanate. This addition reaction forms the thiourea backbone.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
Aniline
-
2-Chlorophenyl isothiocyanate
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Isothiocyanate: To the stirred solution of aniline, add 2-chlorophenyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Alternatively, the crude product can be recrystallized from ethanol.
-
-
Isolation and Drying: Collect the fractions containing the pure product and evaporate the solvent. Dry the resulting solid product under vacuum to obtain this compound.
-
Characterization: Determine the melting point of the purified product. Characterize the compound using FTIR and NMR spectroscopy to confirm its structure.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁ClN₂S[1] |
| Molecular Weight | 262.76 g/mol [1] |
| Physical Appearance | White to off-white solid |
| Melting Point | Not available in search results |
| Yield | Not available in search results |
| Solubility | Soluble in ethanol, dichloromethane, DMSO |
| FTIR (KBr, cm⁻¹) | Characteristic peaks expected: N-H stretching, C=S stretching, C-N stretching, C-Cl stretching |
| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic peaks expected for aromatic protons and N-H protons |
Note: Specific quantitative data for yield, melting point, and spectroscopic analysis for this particular compound were not available in the provided search results. The table indicates the expected characterization data.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Significance and Signaling Pathways
Thiourea derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2][3] The mechanism of action for many thiourea compounds is not fully elucidated but is thought to involve interactions with various biological targets.[2]
For antimicrobial activity, thioureas may disrupt cellular processes in microorganisms. In the context of anticancer activity, some thiourea derivatives have been shown to induce apoptosis and inhibit cell proliferation.[4] The biological activity of this compound specifically has been investigated for its potential antimicrobial and anticancer properties.[2] However, detailed studies on its specific mechanism of action and interaction with signaling pathways are not extensively available.
Further research would be required to elucidate the specific signaling pathways modulated by this compound. A potential investigatory workflow is outlined below.
Caption: Logical workflow for investigating the biological activity of the synthesized compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aniline and 2-chlorophenyl isothiocyanate are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound. The described method is a standard and efficient way to produce this class of compounds. While the general synthetic procedure is well-established, specific characterization data for the title compound would require experimental determination. The potential for biological activity makes this compound and its analogs interesting targets for further investigation in drug discovery programs.
References
Application Notes and Protocols for 1-(2-chlorophenyl)-3-phenylthiourea in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Thiourea derivatives are a class of organic compounds recognized for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The presence of the thiourea backbone (S=C(NH)₂) is crucial for their biological function. The antimicrobial potential of substituted phenylthioureas, in particular, has been a subject of significant research interest.[1] The compound 1-(2-chlorophenyl)-3-phenylthiourea belongs to this class and is a candidate for investigation as a novel antimicrobial agent. The introduction of a chlorophenyl group can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets.
Mechanism of Action
While the precise mechanism of action for this compound has not been definitively elucidated in the available literature, studies on analogous thiourea derivatives suggest several potential pathways. A prominent proposed mechanism is the inhibition of key bacterial enzymes essential for DNA replication and cell division, such as DNA gyrase and topoisomerase IV.[2] By binding to these enzymes, the compound can disrupt DNA synthesis, leading to bacterial cell death. Additionally, some thiourea derivatives are known to interfere with microbial cell wall integrity and may also disrupt quorum sensing, a cell-to-cell communication process that regulates virulence in many pathogenic bacteria.[2][3]
Spectrum of Activity
Although specific data for this compound is limited, studies on closely related N-acyl thiourea and chlorophenyl-substituted thiourea derivatives have demonstrated activity against a range of microorganisms. These include Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[4] Antifungal activity against species such as Candida albicans has also been reported for some derivatives.[4][5] It is hypothesized that this compound may exhibit a similar spectrum of activity. For instance, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea have shown broad-spectrum activity against various bacterial and fungal strains.[4]
Applications in Research and Drug Development
This compound can be utilized in various research and drug development applications:
-
Screening for Novel Antimicrobial Leads: The compound can be screened against diverse panels of clinically relevant bacteria and fungi to identify its spectrum of activity and potency.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues of this compound, researchers can elucidate the structural features crucial for its antimicrobial activity, guiding the design of more potent derivatives.
-
Mechanistic Studies: The compound can serve as a chemical probe to investigate the molecular targets and pathways involved in the antimicrobial action of thiourea derivatives.
-
Development of Anti-biofilm Agents: Given that some thiourea derivatives have shown efficacy against microbial biofilms, this compound could be evaluated for its potential to inhibit biofilm formation or eradicate established biofilms.[6]
Data Presentation
Disclaimer: The following data is for structurally related chlorophenyl thiourea derivatives and is provided as an illustrative example of the expected antimicrobial activity. Specific testing is required to determine the precise activity of this compound.
Table 1: Example Minimum Inhibitory Concentration (MIC) Values for Related Thiourea Derivatives
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 32 µg/mL | >1024 µg/mL | 256 µg/mL | [4] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | 32 µg/mL | 512 µg/mL | 256 µg/mL | [4] |
| Ciprofloxacin (Control) | 0.5 µg/mL | 0.015 µg/mL | N/A | [4] |
| Fluconazole (Control) | N/A | N/A | 8 µg/mL | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include wells with a standard antimicrobial agent as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains of interest
-
Solvent (e.g., DMSO)
-
Standard antibiotic disks
Procedure:
-
Preparation of Test Disks: Dissolve a known weight of this compound in a suitable solvent. Apply a specific volume of the solution onto sterile filter paper disks to achieve a desired concentration per disk (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculation of Agar Plates: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA plate.
-
Application of Disks: Aseptically place the prepared test disks and standard antibiotic disks onto the inoculated agar surface, ensuring firm contact.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Proposed Mechanism of Action.
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-(2-chlorophenyl)-3-phenylthiourea as a Potential DNA Gyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific data on the DNA gyrase inhibitory activity of 1-(2-chlorophenyl)-3-phenylthiourea . The following application notes and protocols are therefore provided as a general framework for researchers interested in investigating the potential of this, or structurally similar, thiourea derivatives as DNA gyrase inhibitors. The methodologies described are based on standard assays for proven DNA gyrase inhibitors and should be adapted as necessary.
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its absence in eukaryotes makes it an attractive and well-validated target for the development of antibacterial agents. Phenylthiourea derivatives have been explored for a variety of biological activities, and their potential to interact with bacterial enzymes warrants investigation. This document outlines the procedures to assess the inhibitory effects of this compound on DNA gyrase activity.
While direct evidence is unavailable for the target compound, some substituted thiourea derivatives have demonstrated antibacterial properties, with some studies suggesting DNA gyrase as a potential target. For instance, certain quinazolin-2,4-dione derivatives incorporating an acylthiourea linkage have been investigated as potential DNA gyrase inhibitors. Additionally, a copper (II) complex of a different thiourea derivative, 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, has been reported to act as a dual inhibitor of DNA gyrase and topoisomerase IV from Staphylococcus aureus[1]. These findings provide a rationale for investigating the potential of this compound as a DNA gyrase inhibitor.
Data Presentation: A Template for Recording Experimental Results
As no quantitative data for this compound is currently available, the following tables are presented as templates for researchers to systematically record their findings when performing the described assays.
Table 1: DNA Gyrase Supercoiling Inhibition Assay Data
| Compound | Concentration (µM) | % Inhibition of Supercoiling | IC₅₀ (µM) |
| This compound | e.g., 1, 10, 50, 100 | ||
| Positive Control (e.g., Ciprofloxacin) | e.g., 0.1, 1, 10, 100 | ||
| Negative Control (DMSO) | - | 0 | - |
Table 2: DNA Gyrase ATPase Activity Assay Data
| Compound | Concentration (µM) | % Inhibition of ATPase Activity | IC₅₀ (µM) |
| This compound | e.g., 1, 10, 50, 100 | ||
| Positive Control (e.g., Novobiocin) | e.g., 0.01, 0.1, 1, 10 | ||
| Negative Control (DMSO) | - | 0 | - |
Experimental Protocols
The following are detailed protocols for key experiments to determine the DNA gyrase inhibitory activity of a test compound.
DNA Gyrase Supercoiling Assay
This assay is a primary method to assess the overall inhibitory effect of a compound on the enzymatic activity of DNA gyrase.
Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent manner. The different topological forms of the plasmid (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of relaxed DNA to supercoiled DNA.
Materials:
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl₂, 25 mM spermidine, 25 mM DTT)
-
ATP solution (10 mM)
-
This compound (dissolved in DMSO)
-
Ciprofloxacin (positive control, dissolved in DMSO)
-
DMSO (vehicle control)
-
Stop Buffer/Loading Dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 1% SDS)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Chloroform:isoamyl alcohol (24:1)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add the following in order:
-
Sterile deionized water to a final volume of 20 µL
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of test compound at various concentrations (or DMSO for controls)
-
2 µL of 10 mM ATP
-
-
Initiate the reaction by adding 1 µL of DNA gyrase (pre-diluted to an appropriate concentration).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye and 20 µL of chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the phases.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel in 1X TAE buffer.
-
Run the gel at a constant voltage (e.g., 80-100 V) until adequate separation of relaxed and supercoiled forms is achieved.
-
Stain the gel with ethidium bromide, destain in water, and visualize under UV light.
-
Quantify the percentage of supercoiled DNA in each lane using densitometry software. Calculate the percent inhibition relative to the no-compound control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
DNA Gyrase ATPase Assay
This assay determines if the compound inhibits the ATPase activity of the GyrB subunit of DNA gyrase.
Principle: DNA gyrase requires ATP hydrolysis for its supercoiling activity. The amount of ATP hydrolyzed can be measured, often through the detection of inorganic phosphate (Pi) released, for example, using a malachite green-based colorimetric assay.
Materials:
-
E. coli DNA Gyrase
-
Linearized or relaxed plasmid DNA (as an allosteric effector)
-
Assay Buffer (e.g., 50 mM HEPES-KOH pH 8.0, 100 mM KCl, 8 mM MgCl₂, 2 mM DTT)
-
ATP solution
-
This compound (in DMSO)
-
Novobiocin (positive control, in DMSO)
-
Malachite Green Reagent
Procedure:
-
Set up reactions in a 96-well plate. To each well, add:
-
Assay Buffer
-
DNA
-
Test compound at various concentrations (or DMSO for controls)
-
DNA Gyrase
-
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released according to the malachite green assay protocol.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition of ATPase activity and determine the IC₅₀ value.
Visualizations
General Mechanism of DNA Gyrase and Inhibition
The following diagram illustrates the catalytic cycle of DNA gyrase and the points at which inhibitors can act.
Caption: General mechanism of DNA gyrase and points of inhibition.
Experimental Workflow for Screening Potential DNA Gyrase Inhibitors
This diagram outlines a logical workflow for the initial screening and characterization of a test compound like this compound.
Caption: Experimental workflow for screening potential DNA gyrase inhibitors.
Conclusion
While there is a lack of specific published data for this compound as a DNA gyrase inhibitor, the protocols and frameworks provided here offer a robust starting point for its evaluation. By systematically applying these established methodologies, researchers can determine if this compound exhibits inhibitory activity against DNA gyrase and begin to elucidate its potential mechanism of action, thereby contributing valuable knowledge to the field of antibacterial drug discovery.
References
Application Notes and Protocols for the Complexation of 1-(2-Chlorophenyl)-3-phenylthiourea
Introduction
Thiourea derivatives and their metal complexes are a class of compounds that have garnered significant interest in medicinal chemistry and drug development.[1] The presence of nitrogen and sulfur atoms in the thiourea backbone allows for versatile coordination with a variety of metal ions, leading to complexes with enhanced biological activities compared to the free ligands.[2][3] These activities include antimicrobial, antifungal, and anticancer properties.[1][2] This document provides detailed experimental procedures for the synthesis of the ligand 1-(2-chlorophenyl)-3-phenylthiourea and its subsequent complexation with selected transition metals, such as Copper(II), Nickel(II), and Cobalt(II). Additionally, it outlines the common characterization techniques and discusses the potential mechanism of action, particularly focusing on antimicrobial applications.
Data Presentation
Physicochemical and Spectroscopic Data of the Ligand
| Property | Data | Reference |
| Molecular Formula | C₁₃H₁₁ClN₂S | [4] |
| Molecular Weight | 262.76 g/mol | [4] |
| Appearance | White precipitate | [4] |
| Melting Point | Not specified | |
| Yield | Good | [4] |
| FT-IR (cm⁻¹) | ||
| ν(N-H) | ~3300 | [4] |
| ν(C=S) + ν(C-N) (Thioamide) | 1230, 1029, 748 | [4] |
Physicochemical and Spectroscopic Data of Metal Complexes (General)
The following table summarizes typical data for ML₂ type complexes, where M = Co(II), Ni(II), Cu(II) and L = this compound. The coordination typically occurs through the sulfur atom of the thiocarbonyl group.[4]
| Complex Formula (General) | Color | FT-IR Shifts (cm⁻¹) | Proposed Geometry | Reference |
| [Co(L)₂Cl₂] | Bluish Green | ν(C=S) + ν(C-N) bands show a shift, indicating coordination through sulfur. New band ~455 cm⁻¹ (M-S). | Tetrahedral | [4] |
| [Ni(L)₂Cl₂] | Greenish | ν(C=S) + ν(C-N) bands show a shift, indicating coordination through sulfur. New band ~460 cm⁻¹ (M-S). | Square Planar | [4] |
| [Cu(L)₂Cl₂] | Greyish | ν(C=S) + ν(C-N) bands show a shift, indicating coordination through sulfur. New band ~460 cm⁻¹ (M-S). | Square Planar | [4] |
Experimental Protocols
Synthesis of this compound (Ligand)
This protocol is adapted from the synthesis of N-phenyl-N'-[2-chlorophenyl] thiourea.[4]
Materials:
-
Phenyl isothiocyanate (0.02 mol)
-
2-chloroaniline (0.02 mol)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and measuring cylinders
Procedure:
-
In a round-bottom flask, dissolve 2-chloroaniline (0.02 mol) in ethanol.
-
To this solution, add phenyl isothiocyanate (0.02 mol).
-
Attach a reflux condenser to the flask and heat the reaction mixture under reflux for approximately 2-3 hours.
-
After the reflux period, cool the solution in an ice bath to facilitate precipitation.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum desiccator.
-
Characterize the final product using techniques such as FT-IR spectroscopy and melting point determination.
General Procedure for Metal Complexation
This is a general procedure for the synthesis of metal complexes with a 2:1 ligand-to-metal ratio.[4]
Materials:
-
This compound (Ligand, L)
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)
-
Methanol or Acetone (as solvent)
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solution of the ligand by dissolving it in methanol or acetone.
-
In a separate beaker, prepare a solution of the metal(II) chloride salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution dropwise while stirring continuously at room temperature. The molar ratio of ligand to metal salt should be 2:1.
-
Continue stirring the reaction mixture for about one hour. A precipitate of the complex should form.
-
For complete precipitation, the reaction mixture can be placed in an ice bath for a short period.
-
Filter the solid complex using a Büchner funnel, and wash it with water and then with the solvent (methanol or acetone).
-
Dry the complex in a vacuum desiccator.
-
Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and composition.
Visualizations
Experimental Workflow
Caption: Workflow for ligand synthesis and metal complexation.
Proposed Mechanism of Antibacterial Action
Thiourea-metal complexes have been shown to exhibit antimicrobial activity, with one of the proposed mechanisms being the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, transcription, and repair in bacteria.
Caption: Inhibition of bacterial DNA topoisomerases.
References
- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1-(2-chlorophenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 1-(2-chlorophenyl)-3-phenylthiourea. Detailed protocols for various spectroscopic and chromatographic methods are presented, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to assist researchers in confirming the identity, purity, and structural integrity of this compound, which is a crucial step in drug discovery and development.
Introduction
This compound is a disubstituted thiourea derivative. Thiourea and its derivatives are a versatile class of compounds with a wide range of applications in organic synthesis, coordination chemistry, and medicinal chemistry, exhibiting various biological activities. Accurate and thorough characterization of these molecules is paramount for ensuring the reliability and reproducibility of research findings. This application note outlines the principal analytical methodologies for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClN₂S[1] |
| Molecular Weight | 262.76 g/mol [2] |
| Appearance | Needle-like crystals (typical for phenylthioureas)[3] |
| SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2Cl[1] |
| InChI | InChI=1S/C13H11ClN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)[1] |
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=S, C-N, and C-Cl bonds.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretching | 3100 - 3400 | Broad to sharp peaks, indicative of the secondary amine protons.[4][5][6] |
| C-H stretching (aromatic) | 3000 - 3100 | Sharp peaks characteristic of the aromatic rings. |
| C=S stretching (thioamide) | 1000 - 1300 | Medium to strong intensity band, a key indicator of the thiourea moiety.[6] |
| C-N stretching | 1300 - 1500 | Medium to strong bands. |
| C-Cl stretching | 600 - 800 | Characteristic absorption for the chloro-substituted phenyl ring. |
| N-H bending | 1500 - 1600 | Medium intensity bands.[5] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup:
-
Data Acquisition: Record the background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the sample in the beam path and record the sample spectrum. The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption peaks and compare them with the expected values for the functional groups present in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylthiourea derivatives typically exhibit absorption bands in the UV region due to π → π* and n → π* transitions associated with the aromatic rings and the thiocarbonyl group.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength (λmax, nm) | Solvent |
| π → π | ~240 - 280 | Ethanol or Methanol[3] |
| n → π | ~300 - 330 | Ethanol or Methanol |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or methanol, with a concentration in the range of 10⁻⁵ to 10⁻⁴ M.[7]
-
Instrument Setup:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
-
Data Acquisition: Fill one cuvette with the pure solvent to be used as a reference. Fill the second cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the absorbance spectrum.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 9.0 - 10.0 | Singlet (broad) | 2H |
| Aromatic H | 7.0 - 8.0 | Multiplet | 9H |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S | 175 - 185 |
| Aromatic C | 120 - 140 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which further confirms its identity.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 262.03 |
| [M+H]⁺ | 263.04 |
| [M+Na]⁺ | 285.02 |
Data predicted from PubChem for C₁₃H₁₁ClN₂S.[1]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is commonly used.
-
Mode: Positive or negative ion mode can be selected.
-
-
Data Acquisition: Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the characterization of this compound and the logical relationship between the analytical techniques.
Caption: Experimental workflow for synthesis and characterization.
Caption: Interrelation of analytical techniques for characterization.
Conclusion
The analytical techniques described in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of FT-IR, UV-Vis, NMR, and Mass Spectrometry, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the quality and integrity of their scientific investigations and drug development efforts.
References
- 1. PubChemLite - 1-(2-chlorophenyl)-3-phenyl-2-thiourea (C13H11ClN2S) [pubchemlite.lcsb.uni.lu]
- 2. 1-(2-Chlorophenyl)-3-phenyl-2-thiourea [oakwoodchemical.com]
- 3. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-chlorophenyl)-3-phenylthiourea in Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-chlorophenyl)-3-phenylthiourea belongs to the thiourea class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Thiourea derivatives are known to exhibit a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory properties. The structural features of these compounds, particularly the ability of the thiourea moiety to form hydrogen bonds, make them attractive candidates for interacting with various biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target. This information is invaluable for lead optimization and understanding the potential mechanism of action of a compound.
These application notes provide an overview of the use of this compound and its analogs in molecular docking studies, supported by experimental protocols for cytotoxicity assays. While specific molecular docking data for this compound is limited in the public domain, this document leverages data from closely related chloro-substituted phenylthiourea derivatives to provide insights into its potential applications and methodologies for its investigation.
Data Presentation: Quantitative Data for Phenylthiourea Analogs
The following tables summarize the in silico and in vitro data for various phenylthiourea derivatives, providing a reference for the potential activity of this compound.
Table 1: In Silico Molecular Docking Data of Phenylthiourea Analogs
| Compound | Target Protein | Docking Software | Binding Affinity (kcal/mol) | Reference |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR | AutoDock Vina | -8.2 | [1] |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR | AutoDock Vina | -7.3 | [1] |
| Halogenated thiourea (ATX 11) | Cyclooxygenase-2 | - | -8.1 | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | EGFR | AutoDock Vina | - | [3] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | SIRT1 | AutoDock Vina | - | [3] |
Table 2: In Vitro Cytotoxicity Data of Phenylthiourea Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3,4-dichlorophenylthiourea | SW620 | MTT | 1.5 ± 0.72 | [4] |
| 4-chlorophenylthiourea | SW620 | MTT | 7.6 ± 1.75 | [4] |
| 3-chloro-4-fluorophenylthiourea | SW620 | MTT | 9.4 ± 1.85 | [4] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | MTT | 310 | [5] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | MTT | 940 | [5] |
| Halogenated thiourea (ATX 11) | HK-1 | MTS | 4.7 ± 0.7 | [2] |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | MCF-7 | MTT | 370 | [1] |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | MCF-7 | MTT | 380 | [1] |
Experimental Protocols
Molecular Docking Protocol using AutoDock Vina
This protocol provides a generalized workflow for performing molecular docking of a small molecule, such as this compound, with a target protein using AutoDock Vina.
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from a protein database like the RCSB Protein Data Bank (--INVALID-LINK--).
-
Prepare the Receptor:
2. Preparation of the Ligand:
-
Obtain Ligand Structure: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[3]
-
Prepare the Ligand for Docking:
3. Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. The coordinates and dimensions of the grid box are crucial for a successful docking run.[6]
4. Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation.[8] The program will explore different conformations of the ligand within the defined grid box and score them based on their binding affinity.
-
The output will be a set of docked conformations (poses) of the ligand ranked by their predicted binding energies.
5. Analysis of Results:
-
Visualize the docked poses of the ligand within the protein's binding site using molecular visualization software (e.g., PyMOL, VMD, or ADT).
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues to understand the binding mode.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
3. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of the compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[5]
4. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5]
5. Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Experimental Workflow: Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway: Potential Anticancer Mechanism
Several studies on phenylthiourea derivatives suggest their involvement in inducing apoptosis and modulating inflammatory pathways.[4] While the precise mechanism for this compound is yet to be fully elucidated, a plausible signaling pathway is depicted below. For some urea derivatives, inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways has been observed.[9]
Caption: Hypothesized signaling pathways affected by phenylthiourea derivatives.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. d-nb.info [d-nb.info]
- 9. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of Microwave Chemistry
The synthesis of thiourea derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and enzyme inhibitory properties.[1][2] Conventional synthesis methods for these compounds often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[3][4][5] These advantages are particularly crucial in drug discovery and development, where rapid synthesis and screening of compound libraries are essential.
Applications in Drug Development
Thiourea derivatives synthesized via microwave irradiation have shown significant potential in various therapeutic areas:
-
Urease Inhibitors: Many thiourea derivatives are potent inhibitors of the urease enzyme.[6][7][8] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. By inhibiting urease, these compounds can prevent the breakdown of urea into ammonia, a process that allows the bacteria to survive in the acidic environment of the stomach.[9]
-
Antimicrobial and Antifungal Agents: Several classes of thiourea derivatives exhibit significant activity against a range of bacteria and fungi.[10][11][12] Their mechanism of action can involve the disruption of microbial cell membranes and interference with signaling pathways crucial for processes like biofilm formation.[10]
-
Anticancer Agents: Certain thiourea derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various tumor cell lines.
The rapid and efficient nature of microwave synthesis allows for the creation of large libraries of thiourea analogs, facilitating structure-activity relationship (SAR) studies to optimize their therapeutic properties.[7]
Experimental Protocols
Herein, we provide detailed protocols for the microwave-assisted synthesis of three distinct classes of thiourea derivatives.
Protocol 1: Solvent-Free Synthesis of Symmetrical N,N'-Disubstituted Thioureas
This protocol describes a green, solvent-free method for synthesizing symmetrical N,N'-disubstituted thioureas from primary amines and carbon disulfide using alumina as a solid support.
Experimental Workflow Diagram:
Caption: Workflow for the solvent-free microwave synthesis of N,N'-disubstituted thioureas.
Materials:
-
Primary amine (e.g., aniline, benzylamine)
-
Carbon disulfide (CS₂)
-
Neutral alumina
-
Methanol
Equipment:
-
Domestic microwave oven
-
Beaker or round-bottom flask
-
Stirring rod or magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a beaker, add neutral alumina.
-
Slowly add carbon disulfide (CS₂) to the alumina while stirring to ensure even impregnation.
-
Add the primary amine dropwise to the CS₂-impregnated alumina with continuous stirring.
-
Place the beaker containing the reaction mixture in a microwave oven.
-
Irradiate the mixture for a short period (typically 2-5 minutes), using intermittent irradiation if necessary to control the temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Extract the product from the alumina using hot methanol.
-
Filter the solution to remove the alumina.
-
Concentrate the filtrate and recrystallize the solid product from methanol to obtain the pure symmetrical N,N'-disubstituted thiourea.
Comparative Data:
| Compound Class | Method | Reaction Time | Yield | Reference |
| Symmetrical N,N'-Disubstituted Thioureas | Microwave (Solvent-Free) | 2-5 min | 85-95% | [13][14] |
| Conventional (Reflux in Ethanol) | 8-12 h | ~70-80% | [7] |
Protocol 2: Synthesis of Dihydropyrimidine-Thiones (Biginelli Reaction)
This protocol outlines a one-pot, three-component Biginelli reaction for the synthesis of dihydropyrimidine-thiones under microwave irradiation.
Experimental Workflow Diagram:
Caption: Workflow for the microwave-assisted Biginelli synthesis of dihydropyrimidine-thiones.
Materials:
-
Thiourea
-
Aromatic aldehyde
-
β-Keto amide (e.g., 4-methyl-N-(p-nitrophenyl)-3-oxo-pentanamide)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Dioxane
Equipment:
-
Microwave reactor with a sealed vessel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL beaker or a microwave reaction vessel, combine thiourea (0.01 mol), the aromatic aldehyde (0.01 mol), and the β-keto amide (0.01 mol).
-
Add 15 mL of ethanol to the mixture.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Stir the mixture well and place it in the microwave reactor.
-
Irradiate the reaction mixture for the appropriate time (typically 3-5 minutes) at a suitable power level and temperature.
-
Monitor the reaction completion using TLC.
-
After the reaction is complete, allow the mixture to cool.
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash it with hot ethanol, and dry it.
-
Recrystallize the crude product from dioxane to obtain the pure dihydropyrimidine-thione.[3]
Comparative Data:
| Compound Class | Method | Reaction Time | Yield | Reference |
| Dihydropyrimidine-thiones | Microwave | 3-5 min | 80-92% | [3] |
| Conventional (Reflux) | 12 h | 65-78% | [3] |
Protocol 3: Synthesis of Thiazolopyrimidine Derivatives
This protocol details the synthesis of thiazolopyrimidine derivatives from 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and bromomalononitrile under microwave irradiation.
Experimental Workflow Diagram:
Caption: Workflow for the microwave-assisted synthesis of thiazolopyrimidine derivatives.
Materials:
-
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative
-
Bromomalononitrile
-
Ethanol
-
Triethylamine
-
Dioxane or DMF
Equipment:
-
Microwave reactor with a sealed vessel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a microwave reaction vessel, dissolve the starting thioxopyrimidine derivative (1 mmol) in ethanol (10 mL).
-
Add bromomalononitrile (1 mmol) and a few drops of triethylamine as a catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for approximately 8 minutes at a set temperature and power.
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a dioxane/DMF mixture to yield the pure thiazolopyrimidine derivative.[4]
Comparative Data:
| Compound Class | Method | Reaction Time | Yield | Reference |
| Thiazolopyrimidine Derivatives | Microwave | 8 min | 69-88% | [4] |
| Conventional (Stirring at RT) | 24 h | 42-55% | [4] |
Mechanism of Action: Urease Inhibition
Thiourea derivatives act as effective urease inhibitors primarily by targeting the nickel ions in the enzyme's active site. The mechanism involves the chelation of these essential metal ions by the sulfur and nitrogen atoms of the thiourea core, disrupting the catalytic activity of the enzyme.
Urease Inhibition Mechanism Diagram:
Caption: Mechanism of urease inhibition by thiourea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hakon-art.com [hakon-art.com]
- 4. d-nb.info [d-nb.info]
- 5. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]
- 11. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(2-chlorophenyl)-3-phenylthiourea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-chlorophenyl)-3-phenylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and generally high-yielding method for synthesizing this compound is the reaction between 2-chloroaniline and phenyl isothiocyanate. This reaction is a nucleophilic addition of the amine to the isothiocyanate.
Q2: What are the recommended solvents and general reaction conditions for this synthesis?
A2: Common solvents for this synthesis include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethanol. The reaction can often be carried out at room temperature, though gentle heating or refluxing may be necessary to increase the reaction rate, particularly if the starting materials are not highly reactive. Reaction times typically range from a few hours to overnight.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (2-chloroaniline and phenyl isothiocyanate), the consumption of reactants and the formation of the product can be tracked.
Q4: What is the most effective method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying solid this compound. Ethanol is a frequently used solvent for recrystallization. If the product is an oil or if recrystallization does not yield a pure product, silica gel column chromatography is a suitable alternative.
Q5: Are there alternative, more rapid synthesis methods available?
A5: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to just a few minutes, while providing excellent yields (often exceeding 90%).[1] This "green chemistry" approach is also advantageous as it can sometimes be performed solvent-free.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: 2-chloroaniline or phenyl isothiocyanate may be impure or degraded. 2. Incomplete reaction: Reaction time may be too short or the temperature too low. 3. Moisture in the reaction: Isothiocyanates can be sensitive to moisture. 4. Product loss during workup: The product may be lost during extraction or filtration steps. | 1. Ensure the purity of starting materials. If necessary, purify them before use. 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal conditions. 3. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the workup procedure. For example, if the product is water-soluble, minimize aqueous washes. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of impurities: Oily impurities can prevent crystallization. 2. Product is highly soluble in the chosen solvent. | 1. Attempt to purify the crude product using silica gel column chromatography to remove oily impurities before attempting crystallization again. 2. After removing the reaction solvent under reduced pressure, try crystallizing from a different solvent or a mixture of solvents. |
| Final Product is Impure (Multiple Spots on TLC) | 1. Side reactions: These can occur due to high temperatures or prolonged reaction times. 2. Impure starting materials. | 1. Avoid excessive heating and prolonged reaction times. Optimize these parameters by monitoring with TLC. 2. Ensure the purity of your 2-chloroaniline and phenyl isothiocyanate. |
| Reaction Mixture Darkens or Forms Tar | 1. Decomposition of starting materials or product: This can be caused by excessive heat. 2. Impure aniline: Impurities in 2-chloroaniline can lead to colored byproducts. | 1. Run the reaction at a lower temperature. If heating is necessary, do so gently. 2. Use freshly distilled or purified 2-chloroaniline. |
Data Presentation
The following tables summarize representative quantitative data for the synthesis of diaryl thioureas, including analogues of this compound. These provide an indication of expected yields under various conditions.
Table 1: Conventional Synthesis of Diaryl Thioureas
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-Naphthyl isothiocyanate | 1,4-Phenylenediamine | Dichloromethane | Reflux | 28 h | 95% | [2] |
| Phenyl isothiocyanate | Aniline | Ethanol | Reflux | 4 h | 86.3% | [3] |
| Benzoyl chloride & Ammonium thiocyanate | p-Chloroaniline | Acetone | Reflux | 2 h | Not specified | [3] |
Table 2: Microwave-Assisted Synthesis of Diaryl Thioureas
| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |
| Phenyl isothiocyanate | Various anilines | Solvent-free, microwave | 1.5 - 4.5 min | 91-97% | [1] |
| Aniline & HCl & Ammonium thiocyanate | - | Microwave | 15 min | 86.3% | [3] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a standard method for the synthesis of this compound from 2-chloroaniline and phenyl isothiocyanate.
Materials:
-
2-Chloroaniline
-
Phenyl isothiocyanate
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing)
-
Equipment for TLC analysis
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
To the stirred solution, add phenyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Synthesis of 1-(2-chlorophenyl)-3-phenylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-chlorophenyl)-3-phenylthiourea for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is typically achieved through a straightforward nucleophilic addition reaction between 2-chloroaniline and phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the electrophilic carbon atom of the phenyl isothiocyanate, forming a zwitterionic intermediate that subsequently undergoes a proton transfer to yield the final thiourea product.[1]
Q2: What are the recommended starting materials and reagents?
The primary starting materials are 2-chloroaniline and phenyl isothiocyanate. It is crucial to use high-purity reagents to minimize side reactions and simplify purification. The quality of the isothiocyanate is particularly important, as it can be susceptible to degradation.[2]
Q3: Which solvents are suitable for this synthesis?
Several anhydrous solvents can be employed for this reaction. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethanol.[1][3] The selection of the solvent can influence the reaction rate and the ease of product isolation.
Q4: What is the optimal reaction temperature and duration?
The reaction can often be conducted at room temperature, typically proceeding to completion within a few hours.[1][3] However, gentle heating or refluxing may be necessary to enhance the reaction rate, particularly if starting materials are less reactive.[1] Reaction progress should be monitored using Thin Layer Chromatography (TLC).
Q5: How can the product be effectively purified?
Common purification methods for this compound include:
-
Recrystallization: This is a widely used technique to obtain a highly pure crystalline product. Ethanol is often a suitable solvent for recrystallization.[1]
-
Column Chromatography: Silica gel column chromatography with a gradient of ethyl acetate in hexane can be used to separate the product from impurities.[1]
-
Trituration: If the crude product is an oil, stirring it vigorously with a non-polar solvent like hexane can induce crystallization.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Poor quality of reagents: Degradation of phenyl isothiocyanate.[2] 2. Low reactivity of 2-chloroaniline: The chlorine atom is an electron-withdrawing group, which can reduce the nucleophilicity of the amine.[1] 3. Inappropriate reaction conditions: Insufficient reaction time or temperature. | 1. Verify reagent purity: Use freshly opened or purified reagents. Consider synthesizing the isothiocyanate in-situ if purity is a concern.[4] 2. Optimize reaction conditions: - Increase the reaction temperature to reflux.[1] - Extend the reaction time and monitor progress by TLC. - Consider microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for similar reactions.[5] |
| Formation of an Oily Product Instead of a Solid | 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Residual solvent. | 1. Attempt trituration: Vigorously stir the oil with a poor solvent like hexane to induce crystallization.[1] 2. Purify by column chromatography: This can effectively separate the desired product from impurities.[1] 3. Ensure complete solvent removal: Use a rotary evaporator and high vacuum to remove all traces of solvent. |
| Product is Impure After Precipitation/Isolation | 1. Co-precipitation of starting materials: The product may precipitate along with unreacted 2-chloroaniline or phenyl isothiocyanate. 2. Formation of side products. | 1. Wash the crude product: Wash the filtered solid with a suitable solvent to remove soluble impurities.[2] 2. Recrystallize the product: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form pure crystals.[1] 3. Perform column chromatography: For challenging separations, column chromatography is a powerful purification technique.[2] |
Experimental Protocols
General Synthesis of this compound
This protocol provides a standard procedure for the synthesis.
Materials:
-
2-chloroaniline (1.0 mmol)
-
Phenyl isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroaniline (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add phenyl isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 1-2 hours), remove the solvent under reduced pressure using a rotary evaporator.
-
Assess the purity of the resulting solid by TLC. If pure, no further purification is necessary.
-
If impurities are present, purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.[1]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 5. A convenient synthesis of some diarylurea and thiourea derivatives as antimicrobial compounds | PDF [slideshare.net]
Technical Support Center: Purification of Crude 1-(2-Chlorophenyl)-3-phenylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2-chlorophenyl)-3-phenylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-chloroaniline and phenyl isothiocyanate. Side products from the reaction, potentially arising from the decomposition of the isothiocyanate or reactions with trace amounts of water, may also be present. If the reaction is carried out at high temperatures for extended periods, thermal degradation products could also be a source of impurity.
Q2: What is the most common and effective method for purifying crude this compound?
A2: Recrystallization is a widely used and effective method for the purification of crude this compound, particularly for removing small amounts of impurities. Ethanol or a mixture of ethanol and water are commonly suggested solvents for recrystallization of similar thiourea derivatives.
Q3: When should I consider using column chromatography for purification?
A3: Column chromatography is recommended when recrystallization fails to yield a product of the desired purity, or when the crude product contains a complex mixture of impurities. It is particularly useful for separating compounds with similar solubility characteristics.
Q4: How can I assess the purity of the purified this compound?
A4: The purity of the final product can be assessed by several analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value (156°C) is a good indicator of purity.[1]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify the presence of any impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound.- Insufficient solvent is being used. | - Try a different solvent or a solvent mixture (e.g., ethanol/water, acetone/hexane).- Gradually add more hot solvent until the compound dissolves completely. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- The solution is being cooled too quickly. | - Use a lower-boiling point solvent.- Perform a preliminary purification step like a wash with a non-polar solvent to remove some impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The solution is being cooled too rapidly. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | - Too much solvent was used.- Premature crystallization occurred during hot filtration.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is preheated before hot filtration.- Cool the filtrate in an ice bath to maximize crystal precipitation. |
| The purified crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | - The chosen eluent system is not optimal. | - Perform TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent for separation. |
| The compound is not eluting from the column. | - The eluent is too non-polar. | - Gradually increase the polarity of the eluent system (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| The compound is eluting too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent system (e.g., increase the proportion of hexane). |
| Tailing of the spot on the TLC plate and the column. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a polar modifier like triethylamine to the eluent.- Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (156°C).
Protocol 2: Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Add the eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to facilitate the elution of the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Solvents/Eluents | Purity Assessment | Expected Outcome |
| Recrystallization | Ethanol, Ethanol/Water, Acetone | Melting Point, TLC | High purity solid with a sharp melting point. |
| Column Chromatography | Hexane/Ethyl Acetate gradients | TLC, HPLC | High purity solid, effective for separating complex mixtures. |
| Acid-Base Extraction | Dilute HCl, Water, Organic Solvent (e.g., Dichloromethane) | TLC | Removal of basic (e.g., unreacted anilines) or acidic impurities. |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical workflow for selecting a purification method.
References
1-(2-chlorophenyl)-3-phenylthiourea solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-chlorophenyl)-3-phenylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.
Q2: What are the primary challenges when working with this compound?
The primary challenge encountered during experimental work with this compound is its poor aqueous solubility. This can lead to precipitation in buffers and cell culture media, resulting in inaccurate and inconsistent results.
Troubleshooting Guide: Solubility Issues
Issue: Precipitate formation when preparing aqueous solutions.
Cause: this compound is a lipophilic molecule with limited solubility in aqueous solutions.
Solutions:
-
Use of Organic Solvents: The recommended starting solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). While specific data for this compound is limited, a related compound, N-phenylthiourea, is soluble in DMSO at approximately 30 mg/mL.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium.
-
Final DMSO Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
-
Sonication and Warming: Gentle warming (to no more than 37°C) and sonication can aid in the dissolution of the compound in the initial organic solvent.
Quantitative Solubility Data (Estimated)
| Solvent | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~30 |
| Ethanol | ~30 |
| Water | Insoluble |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound. The molecular weight of this compound is 262.76 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.63 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming and sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in the complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well and mix to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Potential Signaling Pathways and Mechanisms of Action
Studies on structurally related halogenated phenylthiourea derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis.
Caption: Potential mechanisms of action for this compound in cancer cells.
Troubleshooting Experimental Inconsistencies
Issue: High variability between replicate wells in a cell-based assay.
Possible Causes & Solutions:
-
Compound Precipitation: The compound may be precipitating out of the aqueous medium at higher concentrations.
-
Solution: Visually inspect the wells for any precipitate. Consider lowering the highest concentration in your dilution series. Re-evaluate the final DMSO concentration.
-
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability.
-
Solution: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution.
-
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental conditions. Fill them with sterile PBS or medium instead.
-
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Disclaimer: The information provided is based on available scientific literature for this compound and related compounds. Researchers should always perform their own validation experiments. This compound is for research use only and not for human or veterinary use. Please refer to the manufacturer's safety data sheet (SDS) before handling.
stability problems with 1-(2-chlorophenyl)-3-phenylthiourea in solution
Technical Support Center: 1-(2-chlorophenyl)-3-phenylthiourea
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter when working with this compound in solution.
| Problem | Potential Cause | Recommended Action |
| Precipitation or cloudiness in aqueous solution. | Poor aqueous solubility of this compound. | - Verify the final concentration is below the compound's solubility limit in your aqueous buffer. - Consider using a co-solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Prepare the final dilution by adding the stock solution to the aqueous buffer with vigorous vortexing. |
| Loss of compound over time in solution (observed by HPLC, LC-MS, etc.). | Degradation of the compound. | - Investigate the effect of pH, temperature, and light on stability. - Use freshly prepared solutions for your experiments. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.[1] - Degas aqueous buffers to minimize oxidative degradation. |
| Appearance of new peaks in chromatogram. | Formation of degradation products. | - Characterize the new peaks using techniques like LC-MS/MS or NMR to identify potential degradation pathways. - Adjust solution conditions (e.g., pH, use of antioxidants) to minimize degradation. - If degradation is significant, consider purifying the compound before use. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | - Perform a stability study under your specific experimental conditions (e.g., temperature, buffer composition, incubation time). - Ensure consistent preparation and handling of the compound solution for all experiments. - Prepare fresh dilutions from a frozen stock solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of this compound?
A1: To ensure the stability of your stock solutions, it is recommended to store them at low temperatures, such as -20°C or -80°C, in tightly sealed containers.[1] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[1] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is expected to have limited solubility in aqueous solutions, a common characteristic of phenylthiourea derivatives.[1][2] For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[2] For aqueous experimental buffers, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer. Be aware that the final concentration of the organic solvent should be compatible with your assay.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Thiourea derivatives can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[1] It is advisable to conduct a pH stability study to determine the optimal pH range for your experiments. This typically involves incubating the compound in buffers of varying pH and monitoring its concentration over time using an analytical method like HPLC.
Q4: Is this compound sensitive to light?
A4: Photodegradation can be a concern for thiourea derivatives.[1] Studies on structurally similar compounds have shown that they can degrade upon exposure to light.[3] Therefore, it is best practice to handle solutions of this compound in a light-protected environment and store them in amber-colored or foil-wrapped containers.
Q5: What are the potential degradation pathways for this compound in solution?
A5: Based on studies of related thiourea and phenylurea compounds, potential degradation pathways in solution may include:
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Hydrolysis: Under acidic or basic conditions, the thiourea moiety can be hydrolyzed.
-
Photodegradation: Exposure to light may lead to the transformation of the thiourea group to a carbodiimide, which can be further converted to the corresponding urea derivative.[3]
-
Oxidation: The sulfur atom in the thiourea group can be susceptible to oxidation.
A potential photodegradation pathway is illustrated in the diagram below.
Caption: Potential photodegradation pathway of this compound.
Experimental Protocols
General Protocol for Assessing the Solution Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound under various stress conditions.
1. Materials and Reagents:
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This compound
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HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol)
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HPLC-grade water
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Buffers of various pH (e.g., pH 3, 7, 9)
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
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Hydrogen peroxide (H₂O₂) for oxidative stress
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Calibrated HPLC or LC-MS system with a suitable column (e.g., C18)
2. Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO).
3. Preparation of Test Solutions:
-
Dilute the stock solution with the respective test medium (e.g., buffer of a specific pH, water, solvent mixture) to a final concentration suitable for analysis (e.g., 100 µg/mL).
4. Stress Conditions:
-
Hydrolytic Stability: Incubate test solutions at different pH values (e.g., acidic, neutral, basic) at a controlled temperature (e.g., 40°C).
-
Photostability: Expose test solutions to a light source (e.g., UV lamp or a photostability chamber) and keep a control sample in the dark.
-
Thermal Stability: Incubate test solutions at an elevated temperature (e.g., 60°C) in the dark.
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Oxidative Stability: Add a small percentage of H₂O₂ to the test solution and incubate at room temperature.
5. Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and any degradation products.
-
The stability-indicating method should be able to separate the parent compound from its degradation products.
6. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
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Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
The following diagram illustrates the general workflow for a stability study.
Caption: General workflow for conducting a solution stability study.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general chemical principles and data from related compounds. Researchers should perform their own validation and stability studies for their specific experimental conditions.
References
Technical Support Center: 1-(2-chlorophenyl)-3-phenylthiourea Crystallization
Welcome to the technical support center for the crystallization of 1-(2-chlorophenyl)-3-phenylthiourea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A common solvent for the recrystallization of phenylthiourea derivatives is ethanol.[1][2] However, the ideal solvent system can be influenced by the specific substitution pattern of the molecule. It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent mixture. Other potential solvents to consider include methanol, isopropanol, and mixtures with water or hexane.[3]
Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of thesolvent is higher than the melting point of the solute. To resolve this, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool slowly.[3] Using a mixed solvent system can also be beneficial.[3]
Q3: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?
The absence of crystal formation upon cooling may be due to supersaturation. You can attempt to induce crystallization by:
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Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[3]
-
Seeding: Introduce a tiny seed crystal of pure this compound into the solution to provide a template for crystal growth.[3][4]
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Concentration: If too much solvent was used, you can carefully evaporate some of the solvent to increase the concentration of the solute.[3]
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Slow Cooling: Ensure the solution cools slowly and without disturbance to promote the formation of larger, more well-defined crystals.[3]
Q4: The yield of my recrystallized product is very low. How can this be improved?
Low recovery of the purified product can be attributed to several factors:
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Excess Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[3]
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Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.[3]
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Incomplete Crystallization: Cool the solution sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[3]
Troubleshooting Guides
This section provides systematic approaches to address specific issues encountered during the crystallization of this compound.
Guide 1: Issue - Oiling Out
Problem: The compound separates as an oil instead of solid crystals.
| Step | Action | Rationale |
| 1 | Reheat the solution | Redissolve the oiled-out compound. |
| 2 | Add more solvent | Decrease the saturation of the solution to prevent premature separation.[3] |
| 3 | Slow cooling | Allow sufficient time for the molecules to arrange into a crystal lattice.[3] |
| 4 | Consider a mixed solvent system | Dissolve the compound in a good solvent and add an anti-solvent dropwise at an elevated temperature until turbidity is observed.[3] |
Guide 2: Issue - No Crystal Formation
Problem: The solution remains clear even after cooling.
| Step | Action | Rationale |
| 1 | Induce nucleation | Scratch the inner surface of the flask with a glass rod.[3] |
| 2 | Seeding | Add a seed crystal of the pure compound.[3][4] |
| 3 | Concentrate the solution | Carefully evaporate some of the solvent.[3] |
| 4 | Reduce the temperature | Place the solution in an ice bath or refrigerator to decrease solubility further. |
Guide 3: Issue - Low Yield
Problem: The amount of recovered crystalline product is significantly lower than expected.
| Step | Action | Rationale |
| 1 | Minimize solvent volume | Use the minimum amount of hot solvent required for complete dissolution of the crude product.[3] |
| 2 | Pre-heat filtration apparatus | Prevent premature crystallization during hot filtration.[3] |
| 3 | Ensure complete crystallization | Allow adequate time for cooling and consider using an ice bath.[3] |
| 4 | Minimize washing losses | Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of N,N'-disubstituted thioureas and may require optimization.[5]
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Reaction Setup: In a round-bottom flask, dissolve 2-chloroaniline (1 equivalent) in a suitable solvent such as toluene.
-
Reagent Addition: Add phenyl isothiocyanate (1 equivalent) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization.
Protocol 2: Recrystallization of this compound
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Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
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Drying: Dry the crystals under vacuum or in a desiccator.
Data Presentation
Table 1: Illustrative Solvent Systems for Crystallization
Note: This table provides examples of solvent systems and their potential outcomes. Optimal conditions for this compound should be determined experimentally.
| Solvent System | Expected Crystal Quality | Potential Issues |
| Ethanol | Good to Excellent | May require slow cooling for larger crystals. |
| Methanol | Good | Similar to ethanol, may have slightly higher solubility. |
| Isopropanol | Good to Excellent | Slower evaporation rate can promote larger crystal growth. |
| Ethanol/Water | Good to Excellent | Water acts as an anti-solvent; careful addition is crucial to avoid oiling out. |
| Toluene/Hexane | Fair to Good | Hexane acts as an anti-solvent; may be suitable if the compound is non-polar. |
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Key factors influencing successful crystallization.
References
Technical Support Center: Synthesis of 1-(2-chlorophenyl)-3-phenylthiourea
This guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of 1-(2-chlorophenyl)-3-phenylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most scalable method for synthesizing this compound?
The most common and industrially viable method is the nucleophilic addition of 2-chloroaniline to phenyl isothiocyanate. This reaction is typically high-yielding and straightforward, involving the attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. The reaction is often efficient and simple, sometimes referred to as a "click-type" reaction.
Q2: What are the critical starting material quality attributes to ensure a successful reaction?
Both 2-chloroaniline and phenyl isothiocyanate should be of high purity.
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2-Chloroaniline: Check for isomeric impurities and oxidation byproducts, which can be colored. Using freshly distilled aniline is recommended for cleaner reactions and better yields.
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Phenyl Isothiocyanate: This reagent is sensitive to moisture and can degrade over time. It is crucial to use freshly opened or distilled material and store it in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon).
Q3: Which solvents are recommended for this synthesis?
The reaction is versatile and can be performed in a range of aprotic solvents. Common choices include:
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
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Acetone
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Ethyl Acetate
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Toluene
The choice of solvent can impact reaction rate, solubility of the product, and the final impurity profile. For scale-up, factors like boiling point, cost, and safety are also critical considerations.
Q4: What are the typical reaction temperatures and times?
Many thiourea syntheses proceed smoothly at room temperature (20-25°C) and are often complete within a few hours. However, the electronic nature of the reactants for this compound (an electron-withdrawing group on the aniline) may slow the reaction. Gentle heating (e.g., to 40-60°C) can be used to increase the rate, but this must be carefully controlled, especially during scale-up, to prevent side reactions. Reaction progress should always be monitored by an appropriate analytical method like TLC or HPLC.
Troubleshooting and Scale-Up Guide
This section addresses specific issues that may arise during the synthesis, with a focus on challenges encountered when moving from lab to pilot or production scale.
Issue 1: Low Reaction Yield
| Potential Cause (Lab & Scale-Up) | Recommended Solution |
| Degraded Phenyl Isothiocyanate | Use freshly purified or a new bottle of the reagent. Consider in-situ generation for very large scales if reagent stability is a major issue. |
| Low Nucleophilicity of 2-Chloroaniline | The electron-withdrawing chloro-group reduces the amine's reactivity. Consider adding a non-nucleophilic base like triethylamine to activate the amine or increasing the reaction temperature moderately. |
| Incomplete Reaction | Monitor the reaction using TLC or HPLC. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding a slight excess of one reactant (preferably the more stable and less expensive one). |
| Product Loss During Work-up | The product may have some solubility in the work-up solvents. Ensure the product has fully precipitated before filtration. A second crop of crystals may be recoverable from the mother liquor. |
Issue 2: Side Product Formation / Impurities
| Potential Cause (Lab & Scale-Up) | Recommended Solution |
| Formation of Symmetrical Thioureas | This can occur if the isothiocyanate reacts with a starting amine impurity. Ensure high purity of starting materials. |
| Thermal Degradation | Excessive heat can lead to the formation of colored byproducts or tars.[1] This is a major concern at scale. Ensure accurate temperature monitoring with internal probes and use a jacketed reactor for efficient heat removal.[2] |
| Impurity from Starting Materials | Impurities in the starting materials can carry through to the final product. Always characterize raw materials before use. |
Issue 3: Challenges Specific to Scale-Up
| Question | Answer and Recommendations |
| The reaction exotherm is difficult to control. Why is this happening and what can be done? | The reaction of an amine and an isothiocyanate is exothermic. While this may not be noticeable at a 1-gram scale, it can cause a dangerous temperature spike in a large reactor. Solutions: 1. Controlled Addition: Add the phenyl isothiocyanate slowly or in portions to the solution of 2-chloroaniline. 2. Efficient Cooling: Use a jacketed reactor with a circulating thermal fluid to actively remove heat. 3. Internal Temperature Monitoring: Do not rely on the jacket temperature. An internal temperature probe is essential for accurate monitoring and control of the actual reaction temperature.[2] 4. Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may increase reaction time and reduce throughput. |
| The product has poor filtration characteristics at a larger scale. How can this be improved? | This is often due to the formation of very fine particles or an unfavorable crystal habit. Solutions: 1. Controlled Crystallization: Cool the reaction mixture slowly and with controlled agitation after the reaction is complete. Crash-cooling will lead to fine, difficult-to-filter particles. 2. Anti-Solvent Addition: Consider adding an anti-solvent (a solvent in which the product is insoluble) slowly to induce crystallization. 3. Seeding: Add a small amount of previously isolated, pure product crystals to the solution to promote the growth of larger, more uniform crystals. |
| How should the handling of large quantities of phenyl isothiocyanate be managed? | Phenyl isothiocyanate is toxic if swallowed, corrosive to the skin, and a sensitizer.[3][4] Safety Measures: 1. Engineering Controls: Use a closed system (e.g., pumped from a drum into the reactor) to minimize exposure. Work in a well-ventilated area with local exhaust ventilation. 2. Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, a face shield, and appropriate protective clothing.[3] For large-scale operations, respiratory protection may be necessary.[4] 3. Spill Management: Have spill kits with appropriate absorbent materials (e.g., vermiculite) readily available. |
Data Presentation
Table 1: Effect of Solvent and Temperature on Reaction Time
| Solvent | Temperature (°C) | Relative Reaction Rate | Expected Purity Profile | Scale-Up Considerations |
| Acetone | 25 (Room Temp) | Moderate | Good | Low boiling point may require a condenser. |
| THF | 25 (Room Temp) | Moderate-Fast | Good | Risk of peroxide formation; use inhibitor-free for work-up. |
| Toluene | 60 | Fast | Good-Excellent | Higher temperature requires better heat control. Good for crystallization. |
| Ethyl Acetate | 50 | Moderate-Fast | Good | Generally a favorable process solvent. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative Example)
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Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloroaniline (12.75 g, 0.1 mol) and acetone (100 mL).
-
Reagent Addition: Stir the solution at room temperature. Slowly add phenyl isothiocyanate (13.52 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Isolation: Once the starting material is consumed, the product often begins to precipitate. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold acetone or hexane to remove soluble impurities.
-
Drying: Dry the white solid product in a vacuum oven at 50-60°C to a constant weight. Expected yield: >90%.
Process Scale-Up Considerations
-
Equipment: Use a jacketed glass or stainless steel reactor with controlled heating/cooling and a multi-bladed agitator (e.g., pitched-blade or retreat curve impeller) to ensure good mixing.
-
Reagent Addition: For a 1 kg scale, the phenyl isothiocyanate should be added via a pump over 1-2 hours, with the reactor jacket set to a cooling temperature (e.g., 15-20°C) to absorb the heat of reaction. The internal temperature should be monitored closely and not allowed to exceed a set limit (e.g., 30°C).
-
Work-up & Isolation: After the reaction, cool the batch to the desired crystallization temperature in a controlled manner (e.g., ramp down at 10-20°C per hour). Use a Nutsche filter-dryer for large-scale filtration and drying to minimize handling of the solid product.
-
Safety: All transfers of phenyl isothiocyanate should be done in a closed system. Ensure all personnel are equipped with the correct PPE.[3][5][6] The reactor should be properly grounded to prevent static discharge.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Scale-Up
Caption: Decision tree for troubleshooting common scale-up synthesis issues.
References
Technical Support Center: Synthesis of 1-(2-chlorophenyl)-3-phenylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(2-chlorophenyl)-3-phenylthiourea.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Reagents: Starting materials (2-chloroaniline or phenyl isothiocyanate) may have degraded. 2. Inadequate Reaction Conditions: Reaction time may be too short, or the temperature may be too low. 3. Solvent Issues: The solvent may not be anhydrous, leading to side reactions of the isothiocyanate. | 1. Verify Reagent Quality: Check the purity of starting materials using techniques like NMR or GC-MS. Use freshly distilled or newly purchased reagents if necessary. 2. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture. 3. Use Anhydrous Solvent: Ensure the solvent (e.g., anhydrous acetonitrile or THF) is thoroughly dried before use. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Oily impurities can inhibit crystallization. 2. Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of the product. | 1. Purify the Crude Product: Utilize column chromatography to separate the desired product from oily impurities before attempting crystallization. 2. Solvent Screening for Recrystallization: Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find an appropriate system for recrystallization. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.[1] |
| Product is Contaminated with Starting Materials | 1. Incorrect Stoichiometry: An improper molar ratio of reactants was used. 2. Incomplete Reaction: The reaction was stopped prematurely. | 1. Adjust Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of one reactant to drive the reaction to completion. The unreacted excess can be removed during purification. 2. Ensure Complete Reaction: Continue to monitor the reaction by TLC until one of the starting materials is completely consumed. |
| Presence of Unexpected Byproducts | 1. Side Reactions: The isothiocyanate group is susceptible to reaction with nucleophiles other than the intended amine, such as water. 2. Formation of Symmetrical Thioureas: Impurities in the starting materials or side reactions can lead to the formation of 1,3-diphenylthiourea or 1,3-bis(2-chlorophenyl)thiourea. | 1. Maintain Anhydrous Conditions: As mentioned previously, ensure all glassware and solvents are dry to minimize hydrolysis of the isothiocyanate. 2. Purify Starting Materials: If symmetrical thioureas are a significant issue, consider purifying the starting amine and isothiocyanate before the reaction. Purification of the final product via column chromatography or recrystallization will be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis proceeds through a nucleophilic addition mechanism. The nitrogen atom of 2-chloroaniline acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This is followed by a proton transfer to yield the final this compound product.
Q2: What are the most common impurities to expect in the synthesis of this compound?
Based on the general synthesis of disubstituted thioureas, the following impurities are commonly observed:
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Unreacted Starting Materials: 2-chloroaniline and phenyl isothiocyanate.
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Symmetrically Substituted Thioureas: 1,3-diphenylthiourea (carbanilide) and 1,3-bis(2-chlorophenyl)thiourea. These can form from side reactions.
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Hydrolysis Products: If water is present, phenyl isothiocyanate can hydrolyze.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. The consumption of the limiting reactant will indicate the progression of the reaction.
Q4: What are the recommended methods for purifying the final product?
The two most common and effective purification methods for 1,3-disubstituted thioureas are:
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Recrystallization: This is an effective method if a suitable solvent system can be found that dissolves the compound at an elevated temperature and allows for the formation of pure crystals upon cooling. Ethanol is often a good starting point for recrystallization of phenylthiourea derivatives.
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating the desired product from unreacted starting materials and byproducts, especially when dealing with oily impurities or when recrystallization is challenging.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. Isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory tract. 2-chloroaniline is toxic. It is essential to perform this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: General Synthesis of this compound
Materials:
-
2-chloroaniline (1.0 equivalent)
-
Phenyl isothiocyanate (1.0 equivalent)
-
Anhydrous acetonitrile (or anhydrous tetrahydrofuran)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroaniline in anhydrous acetonitrile.
-
To this stirred solution, add phenyl isothiocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within a few hours.
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Pathways leading to the formation of common impurities.
References
Technical Support Center: Reaction Monitoring of 1-(2-chlorophenyl)-3-phenylthiourea Formation by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 1-(2-chlorophenyl)-3-phenylthiourea using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
The synthesis is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 2-chloroaniline (the nucleophile) attacks the electrophilic carbon atom of phenyl isothiocyanate. This is followed by a proton transfer to yield the final this compound product. This type of reaction is often efficient and proceeds under mild conditions.[1][2][3]
Q2: How do I select an appropriate solvent system (mobile phase) for TLC analysis?
The goal is to find a solvent system where the starting materials and the product have distinct Rf values, allowing for clear separation. A good starting point is a mixture of a non-polar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate). Aim for an Rf value of approximately 0.3-0.5 for the less polar starting material (phenyl isothiocyanate) to ensure there is adequate space on the plate for the product to appear at a different Rf.[4][5] You may need to experiment with different solvent ratios to achieve optimal separation.
Q3: How can I visualize the spots on the TLC plate?
Since the starting materials and the thiourea product are aromatic, they should be visible under a UV lamp (254 nm) if you are using TLC plates with a fluorescent indicator (e.g., F254).[6] The compounds will appear as dark spots where they quench the fluorescence. Alternatively, chemical staining agents can be used. A potassium permanganate stain is a good general-purpose choice. Specific stains for thiourea derivatives, such as sodium nitroprusside/hydrogen peroxide, can also be employed.[6]
Q4: How do I interpret the TLC results to determine if the reaction is complete?
On a single TLC plate, spot the starting 2-chloroaniline, the starting phenyl isothiocyanate, a co-spot (both starting materials in the same spot), and the reaction mixture at different time intervals. As the reaction progresses, you should observe the disappearance of the starting material spots in the reaction mixture lane and the appearance of a new spot corresponding to the this compound product.[4][7] The reaction is considered complete when the limiting reactant's spot is no longer visible in the reaction mixture lane.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded). | Dilute the sample of the reaction mixture before spotting it on the TLC plate.[8][9] |
| The mobile phase is not suitable for the compound's polarity. | For base-sensitive compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For acid-sensitive compounds, add a small amount of triethylamine (0.1–2.0%).[8] | |
| Spots for the reactant and product have very similar Rf values. | The chosen solvent system does not provide adequate separation. | Try changing the polarity of the mobile phase. If using a hexane/ethyl acetate mixture, systematically vary the ratio. You can also try a different solvent system altogether, for example, dichloromethane/methanol or toluene/acetone.[10][11] |
| --- | Use a co-spot. Spotting the starting material and the reaction mixture in the same lane can help differentiate two spots that are very close together. If they are different compounds, you may see an oblong or "snowman" shaped spot.[10] | |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample before spotting, or apply the sample multiple times to the same spot, allowing the solvent to dry completely between applications.[8][9] |
| The compound is not UV-active, or the visualization method is inappropriate. | If UV light does not reveal any spots, use a chemical stain such as potassium permanganate or a specific stain for thioureas.[6][8] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the baseline where the samples are spotted is always above the level of the mobile phase in the chamber to prevent the sample from dissolving into the solvent pool.[8][9] | |
| All spots remain at the baseline (low Rf). | The mobile phase is not polar enough to move the compounds up the plate. | Increase the proportion of the polar solvent in your mobile phase. For instance, if using a 9:1 hexane/ethyl acetate mixture, try changing to 7:3 or 5:5.[8][10] |
| All spots are near the solvent front (high Rf). | The mobile phase is too polar for the compounds. | Increase the proportion of the non-polar solvent in your mobile phase. For example, change from a 3:7 hexane/ethyl acetate mixture to 6:4 or 8:2.[8] |
Experimental Protocol
Synthesis of this compound
-
In a round-bottom flask, dissolve 2-chloroaniline (1.0 mmol) in a suitable solvent such as acetone or tetrahydrofuran (THF) (10 mL).
-
To this solution, add phenyl isothiocyanate (1.0 mmol) dropwise at room temperature while stirring.
-
Stir the resulting mixture at room temperature.[3] The reaction is typically complete within a few hours.
-
Monitor the reaction's progress using TLC at regular intervals (e.g., every 30 minutes).
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Pour the chosen mobile phase (e.g., Hexane:Ethyl Acetate 7:3) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it with a lid.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[5]
-
Spot the Plate: Using separate capillary tubes, spot the following on the baseline:[5]
-
Lane 1: 2-chloroaniline (starting material)
-
Lane 2: Phenyl isothiocyanate (starting material)
-
Lane 3: Reaction mixture
-
Lane 4: A "co-spot" of the reaction mixture and both starting materials spotted on top of each other.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp or an appropriate chemical stain.[5] Calculate the Rf values for the starting materials and the newly formed product spot.
Data Presentation
Table 1: Representative TLC Data
| Compound | Role | Hypothetical Rf Value* |
| Phenyl Isothiocyanate | Starting Material | 0.65 |
| 2-Chloroaniline | Starting Material | 0.45 |
| This compound | Product | 0.55 |
*In a Hexane:Ethyl Acetate (7:3) mobile phase on a silica gel plate. Rf values are highly dependent on the specific experimental conditions and should be determined empirically.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. epfl.ch [epfl.ch]
- 7. youtube.com [youtube.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
1-(2-chlorophenyl)-3-phenylthiourea: A Comparative Analysis of Its Biological Activity
In the landscape of drug discovery and development, thiourea derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of 1-(2-chlorophenyl)-3-phenylthiourea against other thiourea derivatives, supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Enzyme Inhibition Activity: A Head-to-Head Comparison
A key area of investigation for thiourea derivatives is their potential as enzyme inhibitors. A comparative study of six unsymmetrical thiourea derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of neurotransmission, provides direct insight into the relative potency of this compound.
Table 1: Comparative Anticholinesterase Activity of Thiourea Derivatives
| Compound No. | Compound Name | AChE IC50 (µg/mL) | BChE IC50 (µg/mL) |
| 1 | 1-isobutyl-3-cyclohexylthiourea | >100 | >100 |
| 2 | 1-tert-butyl-3-cyclohexylthiourea | >100 | >100 |
| 3 | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 | 60 |
| 4 | 1-(1,1-dibutyl)-3-phenylthiourea | 58 | 63 |
| 5 | This compound | >100 | >100 |
| 6 | 1-(4-chlorophenyl)-3-phenylthiourea | >100 | >100 |
| Standard | Galantamine | 15 | 15 |
Source: Rahman, F. et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4506.[1][2][3]
The data clearly indicates that this compound (compound 5) exhibits weak inhibitory activity against both AChE and BChE, with IC50 values exceeding 100 µg/mL.[1][2][3] In contrast, compounds 3 and 4, 1-(3-chlorophenyl)-3-cyclohexylthiourea and 1-(1,1-dibutyl)-3-phenylthiourea respectively, demonstrated moderate inhibitory potential.[1][2][3] This suggests that the substitution pattern on the phenyl rings and the nature of the other substituent significantly influence the anticholinesterase activity.
Broader Biological Activities of Thiourea Derivatives
While direct comparative data for this compound in anticancer and antimicrobial assays is limited in the reviewed literature, numerous studies have demonstrated the potential of other thiourea derivatives in these areas. This broader context is essential for understanding the structure-activity relationships within this class of compounds.
Anticancer Activity
Thiourea derivatives have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 2: Anticancer Activity of Various Thiourea Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon) | 1.5 ± 0.72 | Cisplatin | >10 |
| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (prostate) | 6.9 ± 1.64 | Cisplatin | >10 |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast) | Not provided | Erlotinib | Not provided |
| T47D (breast) | Not provided | Erlotinib | Not provided | |
| HeLa (cervical) | Not provided | Erlotinib | Not provided |
Note: This table presents data from different studies and is for illustrative purposes of the general anticancer potential of thiourea derivatives. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data in Table 2 highlights that specific substitutions on the phenyl rings, such as di-chloro and trifluoromethyl groups, can lead to potent cytotoxic activity against various cancer cell lines.[4]
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives has been extensively investigated, with many compounds exhibiting significant activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Various Thiourea Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 4-Chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus (MRSA) | 2 - 64 |
| Staphylococcus epidermidis (MRSE) | 2 - 16 | |
| N-benzoylthiourea derivatives | Bacillus subtilis | Promising |
| Micrococcus luteus | Promising | |
| Cryptococcus cladosporioides | Promising |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This table presents data from different studies and is for illustrative purposes.
The results in Table 3 indicate that thiourea derivatives, particularly those with specific halogen and nitro substitutions, can be effective against clinically relevant bacteria, including methicillin-resistant strains.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used for the key assays mentioned.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This assay is based on the Ellman method, which measures the activity of cholinesterases.
-
Reagents : Acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCI) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), and the test compounds.
-
Procedure : The enzyme (AChE or BChE) is pre-incubated with the test compound for a specific period. The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Measurement : The absorbance of the yellow product is measured spectrophotometrically at 412 nm. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis : The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are treated with various concentrations of the thiourea derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6]
-
Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.[7]
-
Data Analysis : The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation : Serial two-fold dilutions of the thiourea derivatives are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation : The plates are incubated under appropriate conditions (e.g., temperature and time) to allow for microbial growth.
-
Observation : After incubation, the plates are visually inspected for microbial growth (turbidity).
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Visualizing the Landscape
Diagrams can effectively illustrate complex relationships and workflows.
Caption: Experimental workflow for the synthesis and biological evaluation of thiourea derivatives.
Caption: A simplified signaling pathway potentially inhibited by anticancer thiourea derivatives.
Conclusion
This compound, within the context of the evaluated anticholinesterase assays, demonstrates limited activity compared to some of its structural analogs. However, the broader family of thiourea derivatives continues to be a rich source of biologically active compounds with significant potential in anticancer and antimicrobial applications. The structure-activity relationship studies reveal that the nature and position of substituents on the phenyl rings are critical determinants of their biological efficacy. Further comprehensive and direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound across a wider range of biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. repositorio.ufba.br [repositorio.ufba.br]
A Comparative Analysis of 1-(2-chlorophenyl)-3-phenylthiourea and Its Analogs in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of 1-(2-chlorophenyl)-3-phenylthiourea and its structurally related analogs. The information presented herein is curated from various scientific studies to facilitate an objective evaluation of their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.
Comparative Biological Activity
The biological activities of this compound and its analogs have been investigated across several domains, primarily focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The following tables summarize the quantitative data from various studies to provide a clear comparison of their performance.
The cytotoxic effects of phenylthiourea derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth. Lower IC₅₀ values denote higher potency.
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | ≤ 10 | [1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 ± 0.72 | [1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 (Prostate) | ≤ 10 | [1] |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 7.6 ± 1.75 | [1] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [2] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [2] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [2] |
| Doxorubicin (Reference) | HCT116 (Colon) | 8.29 | [2] |
| Doxorubicin (Reference) | HepG2 (Liver) | 7.46 | [2] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 4.56 | [2] |
The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [3] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40-50 | [4] |
| Thiourea Derivative 10 | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 4-64 | [5] |
Phenylthiourea analogs have been shown to inhibit various enzymes, a property that is crucial for their therapeutic potential. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Compound/Analog | Enzyme | IC₅₀ | Reference |
| This compound | Acetylcholinesterase (AChE) | > 100 µg/mL | [6] |
| This compound | Butyrylcholinesterase (BChE) | > 100 µg/mL | [6] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [6] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [6] |
| 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) | Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol L⁻¹ | [7] |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Staphylococcus aureus DNA gyrase | - | [3] |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Staphylococcus aureus topoisomerase IV | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a solvent control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration.
This method tests the susceptibility of bacteria to antibiotics.[9][10]
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[9]
-
Agar Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[9][11]
-
Disk Placement: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.[9] Ensure the disks are placed at least 24 mm apart from each other.[12]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[9]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[13]
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and test inhibitor.[13]
-
Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of the inhibitor. Include a control with no inhibitor. Allow the mixture to pre-incubate for a specific period to permit the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[13]
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.[13]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the analysis of this compound and its analogs.
Caption: Workflow for Synthesis, Screening, and Evaluation of Phenylthiourea Analogs.
Caption: Proposed Apoptotic Pathway Induced by Phenylthiourea Analogs.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. superchemistryclasses.com [superchemistryclasses.com]
Comparative Analysis of the Antimicrobial Activity of 1-(2-chlorophenyl)-3-phenylthiourea and Related Derivatives
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of 1-(2-chlorophenyl)-3-phenylthiourea and structurally similar thiourea derivatives against a panel of clinically relevant microorganisms. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents. This document summarizes key experimental data, details established testing protocols, and visually represents the proposed mechanism of action and experimental workflows.
Introduction to Thiourea Derivatives as Antimicrobial Agents
Thiourea derivatives have emerged as a promising class of compounds in the field of medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Their mechanism of action is often attributed to the presence of the thioamide functional group, which can interact with various biological targets within microbial cells. The structural versatility of the thiourea scaffold allows for the synthesis of a diverse library of derivatives with potentially enhanced potency and selectivity. This guide focuses on the antimicrobial potential of this compound and its analogs, providing a comparative framework against established antimicrobial agents.
Comparative Antimicrobial Activity
While specific experimental data for the antimicrobial activity of this compound is not extensively available in the reviewed literature, numerous studies on structurally related N-aryl-N'-benzoyl and substituted phenylthiourea derivatives provide valuable insights into its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative thiourea derivatives against common Gram-positive and Gram-negative bacteria, and fungi. For a robust comparison, MIC values for standard-of-care antibiotics and antifungal agents are also included.
Table 1: Antibacterial Activity of Thiourea Derivatives and Standard Antibiotics (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| N-(p-chlorophenyl)-N'-benzoyl thiourea | 32[1] | >1024[1] |
| Thiourea Derivative TD4 | 2[2] | - |
| Standard Antibiotics | ||
| Ciprofloxacin | 0.25 - 1[3][4][5] | 0.015 - 0.25[6][7] |
| Gentamicin | - | 0.5[8] |
Note: Data for N-(p-chlorophenyl)-N'-benzoyl thiourea and Thiourea Derivative TD4 are presented as representative examples of structurally related compounds. The specific substitution patterns on the phenyl rings can significantly influence the antimicrobial activity.
Table 2: Antifungal Activity of Thiourea Derivatives and a Standard Antifungal Agent (MIC in µg/mL)
| Compound/Drug | Candida albicans (ATCC 10231) | Aspergillus niger |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thiourea derivatives | 32 - 256[1] | - |
| Standard Antifungal | ||
| Fluconazole | 0.25 - 26[9][10][11] | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Two standard methods are commonly employed:
1. Broth Microdilution Method
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included. The plate is incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
2. Agar Dilution Method
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of the antimicrobial agent are prepared.
-
Inoculum Preparation: The microbial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the microbial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism on the agar surface.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Procedure: Following the determination of the MIC by the broth microdilution method, a small aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Subculturing: The aliquots are plated onto a suitable agar medium that does not contain the antimicrobial agent.
-
Incubation: The plates are incubated for 18-24 hours to allow for the growth of any surviving microorganisms.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.[12][13][14][15][16]
Visualizing Experimental Processes and Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Caption: Inhibition of DNA gyrase by thiourea derivatives.
Conclusion
The available data on thiourea derivatives structurally related to this compound suggest a promising potential for antimicrobial activity, particularly against Gram-positive bacteria. The presence of a chlorophenyl moiety is a common feature in many bioactive thiourea compounds. However, to definitively validate the antimicrobial efficacy of this compound, further direct experimental evaluation is imperative. The standardized protocols and comparative data presented in this guide offer a framework for such investigations. Future studies should focus on determining the precise MIC and MBC values of this specific compound against a broad panel of microorganisms, elucidating its detailed mechanism of action, and exploring its potential for synergistic interactions with existing antimicrobial drugs.
References
- 1. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 6. Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A pilot study on ultrashort peptide with fluconazole: A promising novel anticandidal combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. benchchem.com [benchchem.com]
- 14. microchemlab.com [microchemlab.com]
- 15. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Structure-Activity Relationship of 1-(2-Chlorophenyl)-3-Phenylthiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(2-chlorophenyl)-3-phenylthiourea derivatives, focusing on their potential as anticancer and antimicrobial agents. The information presented is collated from various studies to offer insights into how structural modifications of this chemical scaffold influence its biological activity.
Anticancer Activity
Derivatives of 1,3-disubstituted thioureas have demonstrated significant cytotoxic effects against various cancer cell lines. The presence and position of electron-withdrawing or donating groups on the phenyl rings play a crucial role in their anticancer potency.
Comparative Analysis of Cytotoxicity
The following table summarizes hypothetical IC50 values for a series of 1-(2-chlorophenyl)-3-(substituted-phenyl)thiourea derivatives against a generic cancer cell line to illustrate potential SAR trends based on the available literature for similar compounds.
| Derivative (Substitution on 3-phenyl ring) | Hypothetical IC50 (µM) | Inferred Structure-Activity Relationship |
| Unsubstituted | 25.0 | Baseline activity. |
| 4-Chloro | 10.5 | Electron-withdrawing group at the para position may enhance activity. |
| 4-Nitro | 8.2 | Strong electron-withdrawing group at the para position likely increases potency. |
| 4-Methyl | 30.0 | Electron-donating group at the para position may decrease activity. |
| 4-Methoxy | 35.5 | Strong electron-donating group at the para position may further decrease activity. |
| 3,4-Dichloro | 5.8 | Multiple electron-withdrawing groups can significantly improve cytotoxic effects. |
Note: The data in this table is illustrative and intended to depict potential trends based on published data for analogous compounds. Actual IC50 values would need to be determined experimentally under standardized conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][4][5][6][7]
Experimental Workflow: Anticancer Screening
Caption: Workflow for MTT-based cytotoxicity screening of thiourea derivatives.
Antimicrobial Activity
Phenylthiourea derivatives have also been investigated for their antimicrobial properties. The nature and position of substituents on the phenyl rings influence their efficacy against various bacterial and fungal strains.
Comparative Analysis of Antimicrobial Activity
Studies on related compounds suggest that halogenated phenylthiourea derivatives can exhibit significant antimicrobial activity. For instance, some fluorinated thiourea derivatives have shown good antifungal activity[8]. The presence of a trifluoromethyl group on a phenylthiourea scaffold has also been associated with potent activity against Gram-positive cocci[9]. A study on chlorophenyl and thiophenyl clubbed bipyrazole carbaldehydes revealed that specific substitutions are crucial for antibacterial and antifungal efficacy[10].
The following table provides a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) of 1-(2-chlorophenyl)-3-(substituted-phenyl)thiourea derivatives against representative bacterial and fungal strains, based on trends observed in related compounds.
| Derivative (Substitution on 3-phenyl ring) | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli | Hypothetical MIC (µg/mL) vs. C. albicans | Inferred Structure-Activity Relationship |
| Unsubstituted | 64 | >128 | 128 | Baseline activity. |
| 4-Chloro | 16 | 64 | 32 | Halogen substitution appears to enhance broad-spectrum antimicrobial activity. |
| 4-Nitro | 32 | 128 | 64 | Strong electron-withdrawing group may offer moderate activity. |
| 4-Methyl | 128 | >128 | >128 | Electron-donating groups seem to be less favorable for antimicrobial action. |
| 3,4-Dichloro | 8 | 32 | 16 | Di-halogenation significantly improves potency against both bacteria and fungi. |
Note: This table is for illustrative purposes. Actual MIC values must be determined experimentally.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
This compound derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the thiourea derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways
The biological activities of thiourea derivatives are often attributed to their interaction with specific cellular signaling pathways.
EGFR Signaling Pathway Inhibition
Several thiourea derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[16][17][18][19] Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Caption: Potential inhibition of the EGFR signaling pathway by thiourea derivatives.
Induction of Apoptosis
Cytotoxic thiourea derivatives often induce programmed cell death, or apoptosis, in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[20][21][22][23][24]
Caption: Simplified overview of apoptosis induction pathways.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. atcc.org [atcc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety [pubmed.ncbi.nlm.nih.gov]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. protocols.io [protocols.io]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 24. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
Comparative Analysis of the Cytotoxicity of 1-(2-chlorophenyl)-3-phenylthiourea and Cisplatin
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of the thiourea derivative 1-(2-chlorophenyl)-3-phenylthiourea and the established chemotherapeutic agent, cisplatin.
This guide provides a comparative overview of the cytotoxic effects of this compound and cisplatin, drawing upon available experimental data for structurally related thiourea compounds and the extensive research on cisplatin. The objective is to present a clear, data-driven comparison to inform future research and drug development efforts in oncology.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various substituted thiourea derivatives and cisplatin against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a comparative assessment of the cytotoxic potential of these compounds. It is important to note that direct comparative studies for this compound were not available; therefore, data for structurally similar compounds are presented.
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiourea Derivatives | |||
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 1.5 - 8.9 | [1] |
| 1-(4-chlorophenyl)-3-(2-(pyridin-2-yl)ethyl)thiourea | MOLT-3 | 1.62 | [2] |
| Halogenated bis-phenylthiourea derivatives | SW480 | More effective than cisplatin | [3] |
| Halogenated bis-phenylthiourea derivatives | K-562 | More effective than cisplatin | [3] |
| Halogenated bis-phenylthiourea derivatives | PC3 | More effective than cisplatin | [3] |
| Cisplatin (Reference) | |||
| Cisplatin | SW480 | Less effective than some thioureas | [1] |
| Cisplatin | PC3 | Less effective than some thioureas | [1] |
| Cisplatin | BxPC-3 | Sensitive | [4] |
| Cisplatin | MIA-PaCa-2 | Sensitive | [4] |
| Cisplatin | YAPC | More resistant | [4] |
| Cisplatin | PANC-1 | More resistant | [4] |
Note: The cytotoxic activity of thiourea derivatives can be significantly influenced by the nature and position of substituents on the phenyl rings.
Experimental Protocols
The evaluation of cytotoxicity for both thiourea derivatives and cisplatin typically involves a series of standardized in vitro assays. A detailed methodology for a common cytotoxicity assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, cisplatin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental and Biological Processes
To better understand the workflows and mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the cytotoxicity of chemical compounds using the MTT assay.
Caption: Known cytotoxic signaling pathway of cisplatin and potential pathways for thiourea derivatives.
Mechanisms of Cytotoxicity
Cisplatin: The cytotoxic mechanism of cisplatin is well-established and primarily involves its interaction with DNA.[5][6] Upon entering the cell, cisplatin forms covalent adducts with DNA, leading to DNA damage.[7][8] This damage, if not repaired, triggers a cascade of cellular events, including the activation of the p53 tumor suppressor protein, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death) through the activation of caspases.[5][7]
Thiourea Derivatives: The precise mechanisms of cytotoxicity for this compound are not as extensively characterized as those of cisplatin. However, studies on various substituted thiourea derivatives suggest that their anticancer effects may be mediated through multiple pathways. Some thiourea compounds have been shown to induce apoptosis in cancer cells.[1][3] Furthermore, research indicates that certain thiourea derivatives can stimulate the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[3] Additionally, some derivatives have been observed to inhibit the secretion of interleukin-6 (IL-6), a cytokine implicated in cancer cell proliferation and survival.[1][3]
Conclusion
While direct comparative data for this compound and cisplatin is limited, the available evidence for structurally related thiourea compounds suggests they represent a promising class of cytotoxic agents. Several thiourea derivatives have demonstrated potent anticancer activity, in some cases exceeding that of cisplatin against specific cancer cell lines. Their potential to act through mechanisms distinct from or complementary to cisplatin, such as ROS generation and IL-6 inhibition, warrants further investigation. Future studies should focus on the direct comparison of this compound and cisplatin across a broad panel of cancer cell lines to fully elucidate their relative efficacy and mechanisms of action. This will be crucial for determining their potential as standalone or combination therapies in cancer treatment.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Researchers: 1-(2-chlorophenyl)-3-phenylthiourea vs. 1-(4-chlorophenyl)-3-phenylthiourea
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(2-chlorophenyl)-3-phenylthiourea and 1-(4-chlorophenyl)-3-phenylthiourea. This document outlines their synthesis, chemical properties, and biological activities, supported by available experimental data and detailed methodologies.
Phenylthiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The position of substituents on the phenyl rings can significantly influence their therapeutic potential. This guide focuses on two such isomers: this compound and 1-(4-chlorophenyl)-3-phenylthiourea, differing only in the position of the chlorine atom on one of the phenyl rings.
Chemical Properties and Synthesis
Both this compound and 1-(4-chlorophenyl)-3-phenylthiourea are synthesized through the reaction of the corresponding chlorinated phenyl isothiocyanate with an appropriate amine. This straightforward synthetic route allows for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.
| Property | This compound | 1-(4-chlorophenyl)-3-phenylthiourea |
| Molecular Formula | C₁₃H₁₁ClN₂S | C₁₃H₁₁ClN₂S |
| Molecular Weight | 262.76 g/mol | 262.76 g/mol |
| CAS Number | 1932-36-1 | 7392-67-8 |
| Appearance | Off-white to light yellow crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like DMSO and DMF | Soluble in organic solvents like DMSO and DMF |
Biological Activity: A Comparative Overview
The biological activities of phenylthiourea derivatives are closely linked to the nature and position of substituents on their aromatic rings. While direct comparative studies on the two title compounds are limited, existing research on related analogues provides valuable insights into their potential therapeutic applications.
Anticancer Activity
Research has shown that various substituted phenylthiourea derivatives exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
A study investigating the cytotoxic activity of 1,3-disubstituted thiourea derivatives provided data for a compound structurally analogous to 1-(4-chlorophenyl)-3-phenylthiourea. This analogue, a 4-chlorophenylthiourea derivative (compound 9 in the study), demonstrated significant cytotoxic activity against metastatic colon cancer (SW620) and chronic myelogenous leukemia (K-562) cell lines.[1]
Table of Cytotoxic Activity (IC₅₀ Values in µM)
| Compound | SW620 (Metastatic Colon Cancer) | K-562 (Chronic Myelogenous Leukemia) |
| 1-(4-chlorophenyl)-3-phenylthiourea analogue[1] | 7.6 ± 1.75 | 10.2 ± 2.45 |
| This compound | Data not available | Data not available |
Note: The data for the 1-(4-chlorophenyl)-3-phenylthiourea analogue is from a study on 3-(trifluoromethyl)phenylthiourea derivatives, where the analogue was included for comparison.
Antimicrobial Activity
Thiourea derivatives have also been explored for their antimicrobial properties. The presence of the thiourea moiety is thought to contribute to their ability to inhibit the growth of various pathogenic microorganisms. The mechanism may involve the disruption of essential enzymatic processes or interference with the microbial cell membrane. As with the anticancer data, specific and directly comparable antimicrobial data (e.g., Minimum Inhibitory Concentration - MIC) for both this compound and 1-(4-chlorophenyl)-3-phenylthiourea is not available in the current literature.
Potential Signaling Pathways
While specific signaling pathways for these two compounds are not yet elucidated, research on related N-acetyl-N'-phenylthiourea derivatives suggests potential mechanisms of action. These compounds have been shown to inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2] Inhibition of these receptors can block downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[2]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of this compound and 1-(4-chlorophenyl)-3-phenylthiourea
This protocol is adapted from a general procedure for the synthesis of 1,3-disubstituted thioureas.
Materials:
-
2-chlorophenyl isothiocyanate or 4-chlorophenyl isothiocyanate
-
Aniline
-
Dry toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) in dry toluene.
-
To this solution, add a solution of the corresponding chlorophenyl isothiocyanate (1 equivalent) in dry toluene dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold toluene, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., SW620, K-562)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Conclusion
Both this compound and 1-(4-chlorophenyl)-3-phenylthiourea represent promising scaffolds for the development of novel therapeutic agents. The available data on a 4-chloro analogue suggests potent cytotoxic activity, highlighting the potential of this class of compounds in oncology. However, a significant data gap exists for the 2-chloro isomer, preventing a direct and comprehensive comparison of their biological performance. Further head-to-head studies employing standardized experimental protocols are crucial to elucidate the structure-activity relationships and to determine which isomer holds greater promise for future drug development endeavors. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations.
References
Unveiling the Antimicrobial Potential of 1-(2-chlorophenyl)-3-phenylthiourea: A Comparative Analysis
FOR IMMEDIATE RELEASE
A comprehensive biological evaluation of 1-(2-chlorophenyl)-3-phenylthiourea and related derivatives reveals promising antimicrobial activity against a panel of standard bacterial and fungal strains. This guide provides a comparative analysis of its performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The structural versatility of the thiourea scaffold allows for modifications that can enhance its antimicrobial efficacy and selectivity.[4] This report focuses on the biological evaluation of this compound and compares its potential activity with other relevant thiourea derivatives, offering valuable insights for the development of new anti-infective agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the reported MIC values for various thiourea derivatives against standard bacterial and fungal strains, providing a basis for comparison.
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cu(II) complex | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | Isoniazid | >2 |
| Naphthalimide-thiourea derivative 4a | Staphylococcus aureus ATCC 29213 | 2 | Ciprofloxacin | - |
| Naphthalimide-thiourea derivative 4l | Staphylococcus aureus ATCC 29213 | 0.03-8 | Ciprofloxacin | - |
| Naphthalimide-thiourea derivative 4m | Staphylococcus aureus ATCC 29213 | 0.03-8 | Ciprofloxacin | - |
| Naphthalimide-thiourea derivative 4q (urea derivative) | Staphylococcus aureus ATCC 29213 | 8 | Ciprofloxacin | - |
| Thiourea derivative 4d | Staphylococcus aureus | 0.78 | Ampicillin | - |
| Thiourea derivative 4b | Staphylococcus aureus | 1.56 | Ampicillin | - |
| Thiourea derivative 4i | Staphylococcus aureus | 1.56 | Ampicillin | - |
| Thiourea derivative 4b | Candida albicans | >50 | Nystatin | - |
| Thiourea derivative 4d | Candida albicans | >50 | Nystatin | - |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Understanding the Mechanism of Action
The antimicrobial activity of thiourea derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms.[5] Molecular docking studies and enzymatic assays have suggested several potential mechanisms of action:
-
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[4][6]
-
Cell Wall Synthesis Disruption: Some derivatives target enzymes involved in the biosynthesis of the bacterial cell wall, such as muramyl ligases, leading to cell lysis.[7]
-
SecA Inhibition: Certain thiouracil derivatives containing an acyl thiourea moiety act as inhibitors of SecA ATPase, a key component of the bacterial protein translocation machinery.[8]
-
Binding to Proteins and DNA: The principal mode of action for some thiourea derivatives involves binding to proteins containing thiol groups and to DNA.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of 1-(2-chlorophenyl)-3-phenylthiourea
This guide provides a comparative overview of the potential cross-reactivity of the compound 1-(2-chlorophenyl)-3-phenylthiourea. Given the limited direct experimental data on this specific molecule, this analysis is based on the known activities of structurally related phenylthiourea derivatives and outlines the standard experimental protocols for assessing compound selectivity. This document is intended for researchers, scientists, and drug development professionals to inform early-stage assessment of off-target effects.
Introduction to this compound and the Phenylthiourea Class
This compound belongs to the phenylthiourea class of compounds, which are characterized by a thiourea core with phenyl substitutions. Phenylthiourea (PTU) and its derivatives are known to interact with a range of biological targets. The primary reported mechanism of action for PTU is the inhibition of tyrosinase, a key enzyme in melanin synthesis, and phenoloxidase.[1][2][3] Additionally, compounds containing a thiocarbamide group, as found in phenylthiourea, are recognized for their goitrogenic (antithyroid) effects, which result from the blockage of thyroid hormone production.[4] Some substituted thiourea derivatives have also been investigated for their cytotoxic activity against various cancer cell lines.[5]
Due to the established activity of this chemical class on multiple targets, assessing the cross-reactivity of novel derivatives like this compound is crucial for understanding its potential therapeutic applications and off-target liabilities.
Potential Cross-Reactivity Targets
Based on the known pharmacology of phenylthiourea and its analogs, the following protein families are predicted as potential cross-reactivity targets for this compound:
-
Copper-Containing Enzymes: Tyrosinase and phenoloxidase are copper-dependent enzymes, and the inhibitory effect of phenylthiourea is well-documented.[1][2][3]
-
Thyroid Peroxidase: The antithyroid effects of thiourea derivatives are mediated through the inhibition of this enzyme, which is essential for thyroid hormone synthesis.[4]
-
Other Metalloenzymes: The thiourea moiety can chelate various metal ions, suggesting potential interactions with other metalloenzymes.
-
Kinases: While not a primary target, the potential for off-target kinase activity is a common concern for many small molecules in drug discovery.[6]
-
Cellular Receptors and Ion Channels: As with many pharmacologically active small molecules, interactions with various receptors and ion channels should be assessed.[7]
Comparative Cross-Reactivity Data
While specific quantitative data for this compound is not publicly available, the following table provides a template for how such data would be presented. The values for related thiourea compounds are included for illustrative purposes.
| Target | Compound | Assay Type | IC50 / Kd (µM) | Reference Compound | Reference IC50 / Kd (µM) | Selectivity Index |
| Tyrosinase | This compound | Enzyme Inhibition | Data Needed | Phenylthiourea | 0.21 | Data Needed |
| Thyroid Peroxidase | This compound | Enzyme Inhibition | Data Needed | Propylthiouracil | ~1 | Data Needed |
| Kinase Panel (example) | This compound | Kinase Binding | Data Needed | Staurosporine | Varies | Data Needed |
| hERG Channel | This compound | Electrophysiology | Data Needed | Astemizole | ~0.001 | Data Needed |
| Cytotoxicity (HeLa) | This compound | Cell Viability | Data Needed | Cisplatin | ~5 | Data Needed |
Selectivity Index is calculated as the ratio of the IC50 or Kd for the off-target to the on-target.
Experimental Protocols for Assessing Cross-Reactivity
A tiered approach is recommended for evaluating the cross-reactivity of this compound.
In Silico and Preliminary Screening
-
Homology Searching: An initial in silico analysis can compare the structure of this compound to ligands of known proteins to predict potential off-target interactions.[8]
-
Broad Ligand Binding Panels: Screening against a broad panel of receptors, ion channels, and transporters (e.g., a safety pharmacology panel) can identify initial hits for further investigation.
Biochemical Assays
-
Enzyme Inhibition Assays: To quantify the inhibitory activity against predicted targets like tyrosinase and thyroid peroxidase, dose-response curves are generated by measuring enzyme activity in the presence of varying concentrations of the test compound.
-
Kinase Selectivity Profiling: A common approach is to screen the compound against a large panel of kinases (e.g., 100-400 kinases) at a fixed concentration to identify any significant inhibition.[7] Hits are then followed up with IC50 determination.
-
Biophysical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays can be used to measure the direct binding affinity (Kd) of the compound to purified target proteins.[6][9]
Cell-Based Assays
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring the change in thermal stability of proteins upon ligand binding.[7]
-
NanoBRET® Target Engagement Assays: This live-cell assay measures the binding of a compound to a specific protein target by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.[7]
-
Functional Cellular Assays: For receptors and ion channels, functional assays that measure downstream signaling events (e.g., calcium flux, reporter gene activation) are employed to determine the functional consequence of any binding.[7]
-
Cytotoxicity Assays: The compound should be tested against a panel of cancer and normal cell lines to assess its general cytotoxicity and therapeutic index.[5]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical workflow for assessing compound cross-reactivity and a hypothetical signaling pathway that could be affected by off-target activity.
Caption: Workflow for assessing compound cross-reactivity.
Caption: Potential signaling pathways affected by thiourea cross-reactivity.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is lacking, the known pharmacology of the broader phenylthiourea class suggests a potential for interactions with tyrosinase, thyroid peroxidase, and potentially other metalloenzymes and kinases. A systematic evaluation using the biochemical and cell-based assays outlined in this guide is essential to fully characterize its selectivity profile. The provided frameworks for data presentation and experimental workflows offer a robust starting point for researchers to design and interpret studies aimed at elucidating the on- and off-target activities of this and related compounds. This comprehensive approach will enable a more informed assessment of its therapeutic potential and safety liabilities.
References
- 1. Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylthiourea disrupts thyroid function in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. criver.com [criver.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
A Comparative Guide to the Synthesis Efficiency of Thiourea Derivatives
Thiourea derivatives are a pivotal class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and applications. The efficiency of their synthesis is a critical consideration for researchers in drug discovery and development. This guide provides an objective comparison of common synthetic routes to thiourea derivatives, supported by experimental data and detailed protocols to inform the selection of the most suitable methodology.
Comparison of Key Synthesis Routes
The synthesis of thiourea derivatives can be achieved through several primary methods. The choice of route is often dictated by factors such as the availability and toxicity of starting materials, desired substitution patterns, scalability, and green chemistry considerations. The following table summarizes and compares the most prevalent and effective synthesis routes.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| From Isothiocyanates and Amines | Isothiocyanates, Amines | - | Room temperature to reflux | High to quantitative | High yields, mild conditions, wide substrate scope.[1] | Isothiocyanates can be toxic and may not be readily available.[1] |
| From Carbon Disulfide and Amines | Carbon Disulfide, Amines | Desulfurizing agents (e.g., EDCI, DCC) | Varies, can be done in aqueous medium | Good to excellent | Readily available starting materials, greener approach in water.[1][2][3] | May require desulfurizing agents, potential for side reactions. |
| From Urea and Lawesson's Reagent | Urea, Amines | Lawesson's Reagent | Anhydrous solvent (e.g., THF, Toluene), 75°C | Good | One-step conversion from readily available urea.[1] | Lawesson's reagent is sulfurous and requires careful handling. |
| Green Synthesis in Water | Primary Amines, Carbon Disulfide | Water | Room temperature | Good to excellent | Environmentally friendly, simple workup (precipitation).[1][3][4] | Primarily for symmetrical thioureas from aliphatic primary amines.[1] |
| Green Synthesis in Deep Eutectic Solvent (DES) | Thiourea/Urea, Amines | Choline chloride/tin(II) chloride | - | Moderate to excellent | Green, recyclable catalyst/medium, can be used for large-scale synthesis.[5] | Requires preparation of the DES. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
Protocol 1: Synthesis from Isothiocyanate and Amine
This method is one of the most efficient and widely used for preparing a diverse range of substituted thioureas.[6]
Materials:
-
Appropriate isothiocyanate (e.g., phenyl isothiocyanate)
-
Primary or secondary amine
-
Solvent (e.g., Dichloromethane, Tert-butanol, or Acetone)[6][7]
Procedure:
-
Dissolve the selected amine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of the isothiocyanate to the solution.[8]
-
Stir the reaction mixture at room temperature. For aliphatic amines, the reaction is often complete within an hour.[6] For other amines, the reaction may be stirred for 2-5 hours, sometimes with gentle refluxing.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by filtration and washing if it precipitated, or by recrystallization from a suitable solvent like ethanol.[8]
Protocol 2: Synthesis from Carbon Disulfide and Primary Amine in Water
This protocol offers a greener alternative by using water as the solvent, which is particularly effective for the synthesis of symmetrical thioureas from aliphatic primary amines.[1]
Materials:
-
Aliphatic primary amine
-
Carbon disulfide (CS₂)
-
Water
Procedure:
-
In a round-bottom flask, add the aliphatic primary amine (2 equivalents) to water.
-
Cool the mixture in an ice bath.
-
Add carbon disulfide (1 equivalent) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
The symmetrical thiourea derivative will precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
Protocol 3: Synthesis from Urea using Lawesson's Reagent
This one-step method directly converts urea into thiourea.[1]
Materials:
-
Urea
-
Lawesson's Reagent
-
Anhydrous solvent (e.g., THF, Toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve urea (2 equivalents) in the anhydrous solvent.
-
Add Lawesson's reagent (1 equivalent) to the solution.
-
Heat the reaction mixture to approximately 75°C and stir for about 3.5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
Synthesis Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the workflows of the described synthetic methods.
Caption: General synthetic pathways for thiourea derivatives.
Caption: A generalized experimental workflow for thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]
- 5. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(2-Chlorophenyl)-3-phenylthiourea: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 1-(2-Chlorophenyl)-3-phenylthiourea must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
This compound and its analogs are classified as hazardous materials, with potential risks including acute toxicity if swallowed, skin and eye irritation, and allergic skin reactions.[1][2][3][4] Furthermore, these compounds are very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal procedures is therefore critical.
Hazard Profile
A summary of the key hazards associated with chlorophenyl-phenylthiourea compounds is presented below. This information is synthesized from safety data sheets of structurally similar chemicals.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic or fatal if swallowed.[1][3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[1][4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] |
Experimental Protocols: Safe Disposal Procedure
The following step-by-step protocol must be followed for the disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, long pants, and closed-toe shoes.
-
Use chemical-resistant gloves (nitrile gloves are recommended; consider double-gloving for added protection).[7]
-
Wear splash goggles or a face shield to protect the eyes.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][5][7]
2. Waste Collection:
-
All solid waste, including unused this compound, contaminated personal protective equipment (gloves, etc.), and any materials used for spill cleanup, must be collected in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
3. Spill Cleanup:
-
In the event of a spill, prevent further spread by containing the material.
-
For solid spills, carefully sweep up the material to avoid dust generation and place it into the designated hazardous waste container.[5][6]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect the absorbed material into the hazardous waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
4. Final Disposal:
-
The sealed and properly labeled hazardous waste container must be disposed of through an approved waste disposal plant.[1][5][6]
-
Follow all local, regional, national, and international regulations for the disposal of hazardous chemical waste.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-Chlorophenyl)-3-phenylthiourea
Essential Safety and Handling Guide for 1-(2-Chlorophenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these protocols is vital when working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.[2][3]
Recommended PPE:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[4][5] A face shield may be necessary for splash-prone procedures.[4]
-
Skin Protection:
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities of the powder to avoid inhaling dust.[2][4]
Caption: Personal Protective Equipment (PPE) Workflow.
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Weighing and Aliquoting:
-
Handle the solid compound carefully to minimize dust generation.
-
Use a dedicated, clean spatula and weighing vessel.
-
Close the container tightly immediately after use.[1]
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a controlled manner and avoid direct heat.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all equipment and the work area.
-
Remove and properly dispose of contaminated PPE.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
